2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid
Description
BenchChem offers high-quality 2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-4-5-12-6-8-13(9-7-12)21-11-14(18)19/h6-9H,4-5,10-11H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJZCQCNBHNKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145008 | |
| Record name | Acetic acid, 2-[4-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126163-37-7 | |
| Record name | Acetic acid, 2-[4-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]phenoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2126163-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-[4-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Engineering Heterobifunctional Linkers: A Technical Guide to 2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid (CAS 2126163-37-7)
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (TPD) and bioconjugation, the selection of the linker is as critical as the choice of the targeting ligands. 2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid (CAS 2126163-37-7) is a premium heterobifunctional building block designed to bridge this gap. Featuring an orthogonally protected amine and a highly reactive carboxylic acid handle separated by a semi-rigid phenoxy-propyl spacer, this molecule is engineered to optimize the physicochemical properties of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for integrating this linker into advanced drug discovery workflows.
Physicochemical Profiling & Structural Rationale
The molecular architecture of CAS 2126163-37-7 (C₁₆H₂₃NO₅, MW: 309.36) is not arbitrary; it is a calculated design to overcome common thermodynamic hurdles in bifunctional molecule assembly.
-
The Phenoxyacetic Acid Core (Semi-Rigidity): Purely flexible linkers (e.g., long PEG chains) often suffer from high entropic penalties upon binding, as they must freeze into a single conformation to form the ternary complex[1]. The introduction of the rigid aromatic phenoxy ring restricts the degrees of rotational freedom. This pre-organization reduces the entropic cost of ternary complex formation, frequently translating to enhanced degradation efficacy[1].
-
The Propyl Spacer: Provides just enough spatial flexibility to prevent steric clashing between the E3 ligase and the Protein of Interest (POI), ensuring the ubiquitin transfer zone remains accessible.
-
Orthogonal Reactivity: The molecule features a free carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected primary amine. This allows for unidirectional, sequential coupling without the risk of polymerization or cross-reactivity, a fundamental requirement for high-yield PROTAC synthesis.
PROTAC Linker Engineering: The Role of Semi-Rigidity
PROTACs operate via an "event-driven" pharmacology, meaning they act catalytically to induce the ubiquitination and subsequent degradation of a target protein rather than simply inhibiting its function[2]. The success of this catalytic cycle depends entirely on the stability of the POI-PROTAC-E3 Ligase ternary complex.
Figure 1: PROTAC-mediated ternary complex formation and targeted degradation pathway.
Synthetic Integration: Step-by-Step Methodologies
The integration of CAS 2126163-37-7 into a PROTAC scaffold requires a two-stage coupling process, bisected by a highly controlled deprotection step.
Figure 2: Step-by-step synthetic workflow for integrating CAS 2126163-37-7.
Protocol 1: HATU-Mediated Amide Coupling (Carboxylic Acid Activation)
Causality: The activation of the phenoxyacetic acid moiety is best achieved using uronium-based coupling reagents like HATU. Unlike traditional carbodiimides (e.g., EDC/DCC), HATU provides superior activation kinetics, drives the reaction to completion even with sterically hindered amines, and minimizes the risk of epimerization[3].
-
Preparation: Dissolve CAS 2126163-37-7 (1.0 eq) and the amine-bearing E3 ligase ligand (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Note: DIPEA is chosen over Triethylamine (TEA) due to its increased steric bulk, which prevents it from acting as a competing nucleophile.
-
Activation: Chill the mixture to 0°C. Add HATU (1.2 eq) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Self-Validation (IPC): Withdraw a 5 µL aliquot, dilute in 100 µL Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is self-validated as complete when the Extracted Ion Chromatogram (EIC) indicates <5% remaining starting material.
Protocol 2: Boc Deprotection and Scavenging
Causality: The removal of the Boc group requires strongly acidic conditions. Trifluoroacetic acid (TFA) generates a highly reactive tert-butyl carbocation. If left unmanaged, this carbocation can alkylate electron-rich aromatic rings present on the E3 ligand. Triisopropylsilane (TIPS) is added as a sacrificial carbocation scavenger.
-
Solvation: Dissolve the Boc-protected intermediate from Protocol 1 in Dichloromethane (DCM) to a concentration of 0.05 M.
-
Scavenger Addition: Add TIPS (2% v/v) and water (2% v/v).
-
Acidification: Slowly add TFA to achieve a final concentration of 20% v/v.
-
Reaction: Stir at room temperature for 1-2 hours.
-
Self-Validation (IPC): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. A positive (purple/pink) spot confirms the successful unmasking of the primary amine.
-
Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the TFA-salt of the free amine, ready for the final coupling to the target warhead.
Quantitative Process Parameters
To ensure reproducibility, the following table summarizes the critical quantitative parameters and expected outcomes for the integration of CAS 2126163-37-7.
| Workflow Step | Reagents & Catalysts | Stoichiometry (eq) | Temp / Time | In-Process Control (IPC) | Expected Yield |
| 1. Primary Coupling | CAS 2126163-37-7, HATU, DIPEA, DMF | Linker (1.0), Ligand (1.05), HATU (1.2), DIPEA (3.0) | 0°C to RT / 2-4h | LC-MS (Target mass + [M+H]⁺) | 85 - 95% |
| 2. Boc Deprotection | TFA, DCM, TIPS, H₂O | TFA (20% v/v), TIPS (2% v/v) | RT / 1-2h | Ninhydrin Stain (Positive) | >98% (Crude) |
| 3. Secondary Coupling | Target Warhead, HATU, DIPEA, DMF | Amine (1.0), Warhead (1.05), HATU (1.2), DIPEA (3.0) | 0°C to RT / 4-6h | LC-MS (Target mass + [M+H]⁺) | 70 - 85% |
| 4. Purification | Preparative HPLC (C18 Column) | H₂O/MeCN gradient with 0.1% TFA | Ambient / 30 min | Analytical HPLC (>95% purity) | 50 - 65% (Overall) |
References[1] Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy. URL: https://doi.org/10.37349/etat.2020.00018[3] Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. URL: https://doi.org/10.1039/B701677H[2] The Biochemist (2021). A beginner's guide to PROTACs and targeted protein degradation. Portland Press. URL: https://portlandpress.com/biochemist/article/43/4/14/229340/A-beginner-s-guide-to-PROTACs-and-targeted-protein
Sources
Structural and Synthetic Guide to 2-(4-(3-((tert-butoxycarbonyl)amino)propyl)phenoxy)acetic acid in Targeted Protein Degradation
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (TPD) and bioconjugation, the architectural precision of the linker is as critical as the affinity of the targeting ligands. The compound 2-(4-(3-((tert-butoxycarbonyl)amino)propyl)phenoxy)acetic acid (CAS: 2126163-37-7) has emerged as a highly versatile, heterobifunctional building block [1]. By bridging a rigid phenoxyacetic acid moiety with a flexible, Boc-protected aminopropyl chain, this molecule provides an optimal balance of spatial projection and synthetic orthogonality.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. Here, we will dissect the structural anatomy of this linker, explore its mechanistic role in Proteolysis Targeting Chimeras (PROTACs), and provide self-validating, field-proven protocols for its integration into complex molecular architectures.
Structural Anatomy & Physicochemical Profiling
The efficacy of a PROTAC is fundamentally dictated by the thermodynamic stability of the ternary complex it forms [2]. The linker is not merely a passive string; it actively influences cellular permeability, solubility, and the spatial orientation of the E3 ligase relative to the Protein of Interest (POI) [3].
The structural brilliance of CAS 2126163-37-7 lies in its tripartite design:
-
The Phenoxyacetic Acid Pole: Provides a highly reactive carboxylic acid for amide coupling. The adjacent ether oxygen and phenyl ring introduce a degree of rigidity, which has been shown to reduce the entropic penalty during ternary complex formation and limit efflux liabilities [3].
-
The Propyl Spacer: A short, flexible aliphatic chain that provides the necessary degrees of freedom to avoid steric clashes between the recruited proteins.
-
The Boc-Protected Amine Pole: The tert-butoxycarbonyl (Boc) group provides robust protection of the primary amine during the initial coupling of the carboxylic acid, allowing for a controlled, stepwise synthesis of heterobifunctional molecules.
Table 1: Physicochemical and Structural Profile
| Property | Value | Structural Significance |
| Chemical Name | 2-(4-(3-((tert-butoxycarbonyl)amino)propyl)phenoxy)acetic acid | Standard IUPAC nomenclature for precise identification. |
| CAS Number | 2126163-37-7 | Unique identifier for sourcing and database cross-referencing [1]. |
| Molecular Formula | C16H23NO5 | Defines the atomic composition and mass. |
| Molecular Weight | 309.36 g/mol | Optimal low-molecular-weight starting material for avoiding excessively large final PROTACs. |
| Terminal Groups | Carboxylic Acid (-COOH), Boc-Amine (-NH-Boc) | Enables orthogonal, bidirectional solid-phase or solution-phase synthesis. |
Mechanistic Role in PROTAC Design
In PROTAC development, the linker must facilitate the formation of a highly cooperative ternary complex. The phenoxyacetic acid moiety is frequently utilized to conjugate with amine-bearing E3 ligase ligands (such as functionalized VHL or CRBN ligands) or POI warheads [4]. The rigidity of the phenyl ring helps project the warhead outward, minimizing intramolecular collapse (chameleonic behavior) that can obscure the binding interfaces [5].
Mechanism of PROTAC-mediated targeted protein degradation via ternary complex formation.
Experimental Workflows (Self-Validating Systems)
To ensure high-fidelity synthesis, the following protocols have been optimized for causality and self-validation.
Protocol A: Amide Coupling of the Phenoxyacetic Acid
Causality Insight: Phenoxyacetic acids can exhibit slightly reduced nucleophilicity/reactivity compared to standard aliphatic acids due to the inductive electron-withdrawing effect of the ether oxygen. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the preferred coupling reagent over EDC/NHS. HATU generates a highly reactive HOAt ester intermediate that drives the reaction to completion rapidly, even with sterically hindered amines [4].
Step-by-Step Methodology:
-
Preparation: Dissolve 2-(4-(3-((tert-butoxycarbonyl)amino)propyl)phenoxy)acetic acid (1.0 eq) and the target amine (1.05 eq) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Self-Validation Check: The solution should remain clear. If it turns cloudy, moisture may be present.
-
Activation: Cool the mixture to 0 °C. Add HATU (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Validation & Workup: Monitor via LC-MS. Upon complete consumption of the acid, quench with saturated aqueous NaHCO3. Extract with EtOAc, wash the organic layer with 1M HCl (to remove unreacted amine and DIPEA), brine, and dry over Na2SO4.
Protocol B: Boc Deprotection and Scavenging
Causality Insight: The removal of the Boc group using Trifluoroacetic acid (TFA) generates a highly electrophilic tert-butyl cation. Because our linker contains an electron-rich phenoxy ring, this cation can undergo irreversible electrophilic aromatic substitution (Friedel-Crafts alkylation) onto the linker itself. To prevent this, Triisopropylsilane (TIPS) must be added as a carbocation scavenger.
Step-by-Step Methodology:
-
Preparation: Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution.
-
Scavenger Addition: Add TIPS (5% v/v) and water (5% v/v) to the solution.
-
Acidification: Slowly add TFA to achieve a final ratio of 1:1 TFA:DCM. Self-Validation Check: Vigorous bubbling (evolution of CO2 and isobutylene gas) should be observed immediately. If no gas evolves, the Boc group may have been prematurely lost in previous steps.
-
Reaction: Stir at room temperature for 1 hour.
-
Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting free amine is typically recovered as a TFA salt, ready for the next coupling step.
Step-by-step synthetic workflow utilizing the heterobifunctional linker.
Analytical Characterization
To ensure the integrity of the synthesized conjugates, specific analytical markers should be monitored:
-
1H NMR (DMSO-d6): The disappearance of the intense singlet at ~1.35 ppm (9H, tert-butyl group) is the primary indicator of successful Boc deprotection. The phenoxy protons typically appear as two doublets (an AA'BB' system) around 6.8–7.2 ppm, which must remain intact and unalkylated (confirming the efficacy of the TIPS scavenger).
-
LC-MS (ESI+): During the amide coupling (Protocol A), expect the product mass to be
. Following Boc deprotection (Protocol B), the mass will shift by exactly Da (loss of Boc).
References
-
Data-Driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. JACS Au (ACS Publications). Available at:[Link]
-
Structure–Activity Relationship Studies toward the Optimization of First-In-Class Selective Small Molecule Agonists... Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Engineering Proximity: The Strategic Integration of Novel Aromatic Linkers in PROTAC Design
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) have fundamentally shifted the paradigm of drug discovery from occupancy-driven inhibition to event-driven targeted protein degradation. Historically, PROTAC design relied heavily on flexible polyethylene glycol (PEG) or alkyl chains to connect the Protein of Interest (POI) ligand (warhead) to the E3 ubiquitin ligase recruiter. However, the field is undergoing a critical evolution.
As an application scientist bridging computational design and bench execution, I have observed that the linker is not merely a passive spacer; it is the central thermodynamic driver of ternary complex (TC) formation[1]. The strategic incorporation of rigid aromatic linkers —such as phenyl rings, fused heterocycles, and triazoles—has emerged as a transformative approach to pre-organize PROTAC conformations, reduce entropic penalties, and enhance both pharmacokinetic (PK) stability and target selectivity[2][3]. This whitepaper provides a comprehensive mechanistic rationale, quantitative benchmarking, and self-validating experimental protocols for designing and validating PROTACs with novel aromatic linkers.
The Mechanistic Rationale for Aromatic Linkers
Overcoming the Entropic Penalty
Flexible linkers (e.g., long PEG chains) possess a high degree of rotational freedom. When a PROTAC forms a ternary complex (POI–PROTAC–E3), this flexibility is severely restricted, resulting in a massive entropic penalty (
Exploiting Specific Interactions
Aromatic linkers can actively participate in the protein-protein interface. For example, in the design of SMARCA2/4 degraders, the incorporation of a rigid benzyl linker not only provided conformational restriction but also engaged in a targeted
Physicochemical and Pharmacokinetic Optimization
PEG linkers, while excellent for aqueous solubility, are susceptible to oxidative metabolism and often suffer from poor membrane permeability due to their high Polar Surface Area (PSA)[1][2]. Rigid aromatic linkers, including fused heterocycles (e.g., benzoimidazole, thienopyrimidine), introduce directional rigidity while significantly lowering the PSA and enhancing metabolic resistance[2].
Fig 1: PROTAC-mediated targeted protein degradation pathway via ternary complex formation.
Structural Classes of Aromatic Linkers
-
Phenyl/Benzyl Linkers: Provide simple planarity. They are highly effective at mimicking the length of short PEG chains while drastically reducing polarity[4].
-
Triazole-Based Linkers: Synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The triazole ring is metabolically stable, resists in vivo oxidative degradation, and locks the linker into a rigid, planar geometry[2].
-
Fused Heterocycles: Bicyclic or tricyclic systems (e.g., cycloheptapyridazine) that mimic natural ligand scaffolds, offering superior directional rigidity and lipophilicity tuning[2].
Quantitative Comparison of Linker Architectures
To guide rational design, the following table synthesizes the physicochemical and thermodynamic trade-offs between classical and aromatic linkers based on recent empirical data[1][2][3].
| Linker Architecture | Conformational Flexibility | Entropic Binding Penalty | Metabolic Stability (In Vivo) | Impact on Polar Surface Area (PSA) | Ternary Complex Selectivity |
| PEG (Classical) | Very High | High | Low to Moderate | Increases (High Polarity) | Low (Prone to off-targets) |
| Alkyl Chains | High | High | Moderate | Neutral | Low |
| Phenyl/Benzyl | Rigid | Low | High | Decreases (Lipophilic) | High (Pre-organized) |
| Triazole (Click) | Semi-Rigid | Low | Very High | Moderate | High |
| Fused Heterocycles | Highly Rigid | Very Low | Very High | Decreases | Very High |
Experimental Workflows & Self-Validating Protocols
The transition to rigid linkers drastically alters the energy landscape of the ternary complex[5]. A slight miscalculation in linker vector or length can lead to severe steric clashes, completely abrogating degradation. Therefore, a highly integrated in silico to in vitro workflow is mandatory.
Fig 2: End-to-end rational design and validation workflow for aromatic PROTACs.
Protocol 1: In Silico Conformational Sampling of Aromatic Linkers
Objective: Predict ternary complex stability and prevent steric clashes before synthesis. Because aromatic linkers are rigid, traditional docking is insufficient; Monte Carlo (MC) simulations must be used to explore the specific energy landscape[5]. Causality: Rigid linkers have fewer rotatable bonds. If the exit vectors from the POI and E3 ligands do not perfectly align with the aromatic linker's geometry, the complex will not form.
-
Ligand Preparation: Parameterize the POI ligand, E3 ligand, and the proposed aromatic linker using the OPLS4 force field.
-
Conformer Generation: Run Monte Carlo simulations to generate a library of low-energy conformations for the fully assembled PROTAC. Filter out conformers with internal steric strain
kcal/mol. -
Protein-Protein Docking: Perform rigid-body docking of the POI and E3 ligase.
-
Linker Alignment: Superimpose the MC-generated PROTAC conformers onto the protein-protein interface. Select linker geometries that bridge the active sites without clashing with surface residues.
Protocol 2: Modular Synthesis via CuAAC (Click Chemistry)
Objective: Rapidly generate a library of triazole-containing aromatic linkers. Causality: Triazole linkers provide a highly stable, rigid aromatic core. CuAAC allows for late-stage functionalization, enabling the rapid screening of different linker lengths by simply varying the alkyne/azide precursors[2][6].
-
Preparation: Equip the POI warhead with a terminal alkyne and the E3 recruiter (e.g., Pomalidomide or VH298) with an azide-functionalized aromatic spacer (e.g., azidomethyl-benzene).
-
Reaction Setup: Dissolve both components (1.0 eq each) in a 1:1 mixture of
-BuOH and . -
Catalysis: Add
(0.1 eq) and sodium ascorbate (0.2 eq) to reduce Cu(II) to the active Cu(I) species in situ. -
Isolation: Stir at room temperature for 12 hours. The rigid 1,4-disubstituted 1,2,3-triazole product will typically precipitate or can be purified via reverse-phase HPLC.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: Quantify the cooperativity (
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL) onto a CM5 sensor chip via standard amine coupling until a baseline of ~1000 RU is achieved.
-
Binary Affinity (
): Flow a concentration series of the PROTAC over the chip to determine the affinity for the E3 ligase alone. -
Ternary Affinity (
): Pre-incubate the PROTAC with saturating concentrations of the POI. Flow this complex over the E3-immobilized chip. -
Data Analysis: Calculate the cooperativity factor (
). An indicates that the rigid aromatic linker successfully stabilizes the protein-protein interactions.
Conclusion
The maturation of targeted protein degradation therapeutics demands a departure from empirical, trial-and-error linker screening. The integration of aromatic linkers—ranging from simple benzyl groups to complex fused heterocycles—provides a powerful mechanism to control the thermodynamic landscape of ternary complex formation. By restricting conformational freedom, reducing polar surface area, and enabling specific
For drug development professionals, adopting the computational and biochemical workflows outlined above ensures that the rigidity introduced by these novel linkers translates into highly potent, selective, and bioavailable degraders.
References
-
Current strategies for the design of PROTAC linkers: a critical review National Institutes of Health (PMC) URL: [Link]
-
PROTACs with aromatic linkers. The benzyl linker in 53 provided... ResearchGate URL: [Link]
-
Characterization of PROTACs by Ternary Complex Landscape Exploration using Monte Carlo simulations bioRxiv URL:[Link]
Sources
Chemical Properties and Applications of Boc-Amino Phenoxy Acid and Aminooxy Linkers in Bioconjugation and Solid-Phase Synthesis
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Whitepaper
Introduction: The Structural Logic of Boc-Protected Linkers
In the rapidly evolving fields of Solid-Phase Peptide Synthesis (SPPS) and targeted drug delivery (e.g., Antibody-Drug Conjugates [ADCs] and PROTACs), the selection of bifunctional cross-linkers dictates the thermodynamic stability and cleavage kinetics of the final construct. Among the most versatile of these are Boc-amino phenoxy acid and Boc-aminooxyacetic acid linkers.
These linkers rely on a tripartite architectural logic:
-
The Boc (tert-butyloxycarbonyl) Group: Provides robust, base-stable protection of highly reactive amines or aminooxy groups during orthogonal Fmoc-based chain assembly, preventing premature acylation[1].
-
The Phenoxy/Aminooxy Core: Dictates the chemoselectivity and acid-lability of the linker. Phenoxy rings utilize resonance to stabilize carbocations during cleavage[2], while aminooxy groups exploit the "alpha-effect" for hyper-nucleophilicity[3].
-
The Acetic Acid Handle: Acts as a sterically unhindered, flexible tether that allows for near-quantitative amide coupling to solid supports or carrier proteins[4].
Physicochemical Properties and Reactivity Kinetics
The utility of these linkers is governed by their precise response to acidic microenvironments. In SPPS, the cleavage of a benzylic ester relies on the stability of the resulting carbocation. The oxygen atom in a phenoxyacetic acid linker is strongly electron-donating via resonance (+R effect). When exposed to Trifluoroacetic acid (TFA), this oxygen donates electron density into the aromatic ring, highly stabilizing the incipient carbocation at the para-benzylic position. This dramatically lowers the activation energy required for acidolysis, allowing rapid cleavage with TFA rather than requiring hazardous Hydrofluoric acid (HF)[2][4].
Table 1: Physicochemical & Kinetic Properties of Key Linkers
| Linker Class | Representative Molecule | Molecular Weight | Acid Lability (Cleavage Reagent) | Primary Application |
| Aminooxy Linker | Boc-aminooxyacetic acid (Boc-Aoa-OH) | 191.18 g/mol | High (90–95% TFA) | Oxime Ligation (ADCs/PROTACs)[1] |
| Phenoxyacetic Acid | Boc-4-(aminomethyl)phenoxyacetic acid | 281.30 g/mol | High (90–95% TFA) | SPPS Acid-Labile Handle |
| Hydroxymethyl Phenoxy | HMP Linker (Wang Linker) | 182.18 g/mol | High (90–95% TFA) | Fmoc-SPPS C-terminal Acid Generation[5] |
Solid-Phase Peptide Synthesis (SPPS): Phenoxyacetic Acid Handles
In modern peptide synthesis, phenoxyacetic acid derivatives serve as critical anchors between the growing peptide chain and the polystyrene resin. By utilizing a Boc-protected aminomethyl-phenoxyacetic acid linker, chemists can synthesize complex peptide sequences using Fmoc chemistry, and subsequently utilize a single TFA treatment to simultaneously achieve global side-chain deprotection, N-terminal Boc removal, and ester bond cleavage from the solid support[4].
Caption: Acidolytic cleavage mechanism of phenoxyacetic acid linkers during Solid-Phase Peptide Synthesis.
Chemoselective Bioconjugation: Oxime Ligation via Boc-Aoa-OH
For the development of targeted drug delivery vehicles, such as Daunorubicin-GnRH-III conjugates, the Boc-aminooxyacetic acid (Boc-Aoa-OH) linker is the industry standard[1][6].
The Causality of pH-Dependent Ligation: At pH > 7, the aminooxy group is fully deprotonated and highly nucleophilic, but the carbonyl carbon of the payload (e.g., the C-13 ketone of daunorubicin) is not activated. At pH < 3, the aminooxy group becomes fully protonated (pKa ~ 4.6) and loses its nucleophilicity. Therefore, an acetate buffer at pH 4.5–5.5 provides the optimal thermodynamic "sweet spot." Here, the carbonyl is sufficiently electrophilic, and a significant fraction of the aminooxy group remains unprotonated, driving the rapid, chemoselective formation of an oxime bond[3]. This oxime bond is stable in systemic circulation but hydrolyzes in the acidic tumor microenvironment or within lysosomes, releasing the active payload[6][7].
Caption: Workflow for synthesizing peptide-drug conjugates via Boc-Aoa-OH mediated oxime ligation.
Validated Experimental Protocols
The following self-validating protocols detail the integration of Boc-Aoa-OH into a peptide carrier and the subsequent chemoselective payload conjugation[1][3].
Protocol 1: Solid-Phase Coupling of Boc-Aoa-OH to Peptide Resin
Objective: To introduce a protected aminooxy handle to the N-terminus or a deprotected Lysine side-chain of a resin-bound peptide.
-
Resin Preparation: Swell 0.25 mmol of the synthesized peptide-resin (e.g., on Rink-Amide MBHA resin) in N,N-dimethylformamide (DMF) for 20 minutes. Ensure the target amine is fully deprotected (e.g., Fmoc removed via 20% piperidine/DMF).
-
Pre-activation: Dissolve 47.8 mg (0.25 mmol, 1.0 eq) of Boc-Aoa-OH in 0.5 mL of a 0.5 M solution of 1-Hydroxybenzotriazole (HOBt) in DMF[3].
-
Coupling Initiation: Add 38.6 µL (0.25 mmol, 1.0 eq) of N,N'-diisopropylcarbodiimide (DIC) to the solution. Allow 30 seconds for pre-activation to form the active ester[3].
-
Resin Incubation: Transfer the activated mixture to the resin. Agitate at room temperature for 30 to 45 minutes.
-
Validation: Perform a Kaiser test. A negative result (yellow beads) confirms quantitative coupling of the Boc-Aoa-OH linker. Wash the resin thoroughly with DMF and Dichloromethane (DCM).
Protocol 2: Chemoselective Oxime Ligation of Daunorubicin
Objective: To conjugate a ketone-bearing anthracycline payload to the aminooxy-functionalized peptide.
-
Acidolytic Cleavage: Treat the dried peptide-resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2.5 hours at room temperature. This simultaneously cleaves the peptide from the resin and removes the Boc group, revealing the reactive -O-NH₂ moiety.
-
Precipitation: Concentrate the cleavage mixture under a nitrogen stream and precipitate the crude peptide using cold diethyl ether. Centrifuge and wash the pellet three times with ether, then lyophilize.
-
Buffer Solubilization: Dissolve the lyophilized aminooxy-peptide in 0.2 M Sodium Acetate (NaOAc) buffer (pH 5.0) to achieve a final peptide concentration of 10 mg/mL.
-
Ligation: Add Daunorubicin hydrochloride at a 1.2 to 1.5 molar excess relative to the peptide.
-
Incubation & Purification: Stir the reaction mixture overnight (16 hours) at room temperature in the dark. Monitor completion via LC-MS. Purify the resulting oxime-linked bioconjugate using semi-preparative RP-HPLC.
Conclusion
Boc-amino phenoxy acid and aminooxyacetic acid linkers represent a triumph of rational chemical design. By leveraging resonance stabilization and the alpha-effect, these linkers provide researchers with unparalleled control over solid-phase cleavage kinetics and chemoselective bioconjugation. Mastery of their pH-dependent properties is essential for the modern development of targeted therapeutics and complex peptide architectures.
References
- Improving the performance of an acid-labile 4-hydroxymethyl phenoxyacetic acid (HMP)
- HMP Linker, 4-(Hydroxmethyl)phenoxyacetic acid [68858-21-9] - Peptide.com
- Kiss and Run: Promoting Effective and Targeted Cellular Uptake of a Drug Delivery Vehicle - ACS Public
- Synthesis and in vitro biochemical evaluation of oxime bond-linked daunorubicin–GnRH-III conjug
- Oxime bond-linked daunorubicin-GnRH-III bioconjugates exert antitumor activity - Spandidos Public
- Efficient Assembly of Quantum Dots with Homogenous Glycans - NIH / PMC
- In vitro degradation and antitumor activity of oxime bond-linked daunorubicin–GnRH-III bioconjug
Sources
- 1. BJOC - Synthesis and in vitro biochemical evaluation of oxime bond-linked daunorubicin–GnRH-III conjugates developed for targeted drug delivery [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Assembly of Quantum Dots with Homogenous Glycans Derived from Natural N-linked Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. International Journal of Oncology [spandidos-publications.com]
- 7. pubs.acs.org [pubs.acs.org]
Phenoxyacetic Acid Derivatives in Medicinal Chemistry: A Technical Guide
Executive Summary Phenoxyacetic acid (PAA) derivatives represent a privileged scaffold in medicinal chemistry, historically evolving from plant growth regulators (auxins) to critical therapeutics in human metabolic and renal physiology. This guide analyzes the PAA pharmacophore, detailing its role as a lipid mimetic in peroxisome proliferator-activated receptor (PPAR) modulation and as a cysteine-targeting electrophile in loop diuretics. The following sections provide a rigorous examination of Structure-Activity Relationships (SAR), synthetic protocols, and mechanistic pathways, designed for drug discovery scientists.
Part 1: Structural Architecture & Pharmacophore Analysis
The PAA scaffold consists of three distinct domains: the Carboxylic Acid Head , the Ether Linker , and the Aromatic Tail . Each plays a specific role in pharmacodynamics and pharmacokinetics.
| Domain | Chemical Feature | Medicinal Chemistry Function |
| Acid Head | Carboxylate ( | Primary Anchor: Mimics the carboxylate of endogenous fatty acids (in PPARs) or interacts with cationic residues (e.g., Arg/Lys) in ion transporters. |
| Substitution ( | Metabolic Shield: Gem-dimethyl substitution (e.g., Clofibrate, Fenofibrate) blocks | |
| Ether Linker | Oxygen Bridge ( | Spacer & Acceptor: Provides rotational freedom for induced fit; the oxygen atom acts as a weak H-bond acceptor. |
| Aromatic Tail | Phenyl/Heteroaryl | Hydrophobic Interaction: Fits into deep lipophilic pockets (LBD of PPARs). Halogenation (Cl, F) improves membrane permeability and metabolic stability. |
Diagram 1: General Pharmacophore & SAR Logic
The following diagram illustrates the functional dissection of the PAA scaffold.
Caption: Functional decomposition of the Phenoxyacetic Acid scaffold highlighting key SAR interaction points.
Part 2: Therapeutic Applications & Mechanisms[1]
1. Metabolic Regulators: The Fibrates (PPAR Agonists)
Fibrates (e.g., Fenofibrate , Gemfibrozil ) are the quintessential PAA derivatives. They function as agonists for PPAR
-
Mechanism: The carboxylate head group forms a hydrogen bond network with Tyr464 and His440 in the PPAR
Ligand Binding Domain (LBD). The lipophilic tail occupies the hydrophobic arm of the Y-shaped pocket. -
Selectivity: The introduction of the isobutyric acid group (gem-dimethyl) is critical. It restricts conformation, favoring PPAR
binding over PPAR , thereby decoupling lipid-lowering effects from the adipogenesis associated with thiazolidinediones (TZDs).
2. Loop Diuretics: Ethacrynic Acid
Ethacrynic acid is unique among loop diuretics as it lacks a sulfonamide group, making it safe for sulfa-allergic patients.[1][2][3]
-
Mechanism: Unlike fibrates, ethacrynic acid acts via a covalent mechanism . It contains an
-unsaturated ketone moiety on the phenyl ring. This Michael acceptor reacts with cysteine residues on the Na-K-2Cl cotransporter (NKCC2) in the Loop of Henle, irreversibly inhibiting ion reabsorption.
3. Emerging Targets: CRTH2 Antagonists
Recent medicinal chemistry efforts have identified PAA derivatives as potent antagonists of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells), a target for asthma and allergic rhinitis. The PAA moiety mimics Prostaglandin D2 (PGD2), blocking eosinophil recruitment.
Part 3: Synthetic Methodologies
The synthesis of PAA derivatives predominantly relies on the Williamson Ether Synthesis . However, modern optimization requires strict control over solvent polarity and catalysis to minimize side reactions (e.g., C-alkylation).
Protocol: Optimized Synthesis of Ethyl 2-(4-Chlorophenoxy)-2-methylpropanoate (Clofibrate Precursor)
Principle: Nucleophilic substitution (
Reagents:
-
4-Chlorophenol (1.0 eq)
-
Ethyl 2-bromo-2-methylpropionate (1.2 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Potassium Iodide (KI, catalytic, 0.1 eq)
-
Solvent: Methyl Ethyl Ketone (MEK) or Acetonitrile (
)
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with 4-chlorophenol (12.8 g, 100 mmol) and anhydrous
(27.6 g, 200 mmol) in MEK (150 mL). Stir at reflux for 30 minutes to generate the phenoxide anion. Note: Using is milder than NaH, reducing ester hydrolysis. -
Addition: Cool slightly and add catalytic KI (1.6 g). Dropwise add Ethyl 2-bromo-2-methylpropionate (23.4 g, 120 mmol) over 20 minutes.
-
Reflux: Heat the mixture to reflux (
) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of phenol. -
Workup: Filter off inorganic salts while hot. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over
and concentrate. -
Distillation: Purify the resulting oil via vacuum distillation to yield the ester.
-
Hydrolysis (Optional for Free Acid): Treat the ester with LiOH in THF/Water (1:1) at room temperature for 4 hours, followed by acidification with 1M HCl.
Diagram 2: Synthetic Workflow
Caption: Optimized Williamson Ether Synthesis pathway for Phenoxyacetic Acid derivatives.
Part 4: Case Study - Fibrates and PPAR Signaling
The development of fibrates illustrates the power of the PAA scaffold in modulating nuclear transcription factors.
SAR Evolution:
-
Clofibrate: The first-in-class. Good lipid lowering but short half-life due to ester hydrolysis.
-
Fenofibrate: Addition of a para-chlorobenzoyl moiety. This lipophilic spacer allows for deeper penetration into the PPAR
pocket and improves potency by 10-fold compared to clofibrate. -
Gemfibrozil: Uses a phenoxy-alkyl spacer instead of a direct phenoxy-acid link, altering its PK profile but maintaining the core carboxylate interaction.
Diagram 3: Mechanism of Action (PPAR Signaling)
Caption: Signal transduction pathway of PAA derivatives acting as PPAR agonists.
Part 5: Future Perspectives
The PAA scaffold is currently experiencing a renaissance in bioisostere replacement .
-
Tetrazole Bioisosteres: Replacing the carboxylic acid with a tetrazole ring maintains acidity (
) but improves metabolic stability and membrane permeability. -
Dual Agonists: Designing "glitazars" (PPAR
dual agonists) by modifying the PAA tail to bridge the SAR requirements of both receptor subtypes, aiming to treat Metabolic Syndrome holistically.
References
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Standard reference for carboxylic acid bioisosteres and pharmacophore design).
-
Shearer, B. G., et al. (2010). "Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy." Bioorganic & Medicinal Chemistry Letters, 21(8), 2345-2350.[4] Link
-
Koechel, D. A. (1981).[5] "Ethacrynic acid and related diuretics: Relationship of structure to beneficial and detrimental actions."[5] Annual Review of Pharmacology and Toxicology, 21, 265-293. Link
-
Ulven, T., & Kostenis, E. (2010). "CRTH2 antagonists: a novel approach to the treatment of allergic diseases."[6][7] Journal of Medicinal Chemistry, 53(5), 2350-2350. (Detailed SAR on PAA derivatives as CRTH2 antagonists).
-
PubChem Compound Summary. (2024). "Ethacrynic Acid."[1][2][3][8] National Center for Biotechnology Information. Link
Sources
- 1. jmolpat.com [jmolpat.com]
- 2. picmonic.com [picmonic.com]
- 3. Etacrynic acid - Wikipedia [en.wikipedia.org]
- 4. Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethacrynic Acid | C13H12Cl2O4 | CID 3278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists for the treatment of allergic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acpjournals.org [acpjournals.org]
Boc-protected amine carboxylic acid linker for drug discovery
Executive Summary
In the rapidly evolving landscape of targeted therapeutics—specifically Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptide-drug conjugates—the selection of an optimal bifunctional linker is as critical as the pharmacophores it connects. Boc-protected amine carboxylic acid linkers (e.g., Boc-NH-PEG-COOH and Boc-amino acids) provide a highly controlled, orthogonal synthetic route. This technical guide details the mechanistic rationale, physicochemical optimization, and self-validating protocols required to leverage these linkers effectively in modern drug discovery.
The Mechanistic Rationale for Boc-Protected Bifunctional Linkers
Orthogonal Protection Strategy The tert-butyloxycarbonyl (Boc) group is a cornerstone of orthogonal bioconjugate synthesis. Its primary advantage is its absolute stability under basic and nucleophilic conditions, allowing for the selective activation and coupling of the terminal carboxylic acid without premature polymerization or side reactions at the amine. Boc is exclusively cleaved under strongly acidic conditions (typically Trifluoroacetic Acid, TFA), making it perfectly orthogonal to base-labile protecting groups like Fmoc[1].
Structural Backbones: PEG vs. Amino Acids The spacer between the Boc-amine and the carboxylic acid dictates the physicochemical properties of the final conjugate:
-
PEG Linkers (Boc-NH-PEGn-COOH): Polyethylene glycol (PEG) linkers are ubiquitous in PROTAC and ADC design due to their hydrophilicity, lack of immunogenicity, and flexibility. They enhance the aqueous solubility of highly hydrophobic payloads and modulate the distance between the target-binding ligand and the E3 ligase ligand in PROTACs to optimize ternary complex formation[][3].
-
Amino Acid Linkers: N-Boc amino acid derivatives are increasingly utilized to enhance cellular uptake, modulate pharmacokinetics, and introduce enzymatic cleavability. The stereochemistry (D- vs. L-amino acids) can be tuned to resist or succumb to specific intracellular proteases, facilitating targeted payload release[4][5].
Workflow for synthesizing PROTACs/ADCs using a Boc-protected bifunctional linker.
Causality in Reaction Design: The Deprotection Mechanism
The removal of the Boc group is not merely a matter of adding acid; it is a precisely choreographed acid-catalyzed hydrolysis. The reaction initiates via protonation of the Boc carbonyl oxygen by TFA, followed by the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to release carbon dioxide and the free amine (as a TFA salt)[6].
The Cation Problem and Scavengers The generated tert-butyl cation is a highly reactive electrophile. If not managed, it will alkylate electron-rich moieties on the payload (e.g., indole rings in tryptophan, thioethers in methionine). Therefore, the addition of nucleophilic scavengers (such as triisopropylsilane (TIPS), water, or dithioerythritol (DTE)) is a non-negotiable requirement when working with susceptible substrates to trap the cation before it causes irreversible side reactions[6][7].
Acid-catalyzed mechanism of Boc deprotection and electrophilic cation scavenging.
Quantitative Data: Linker and Cleavage Optimization
The choice of TFA concentration is a critical parameter, particularly in solid-phase synthesis or when dealing with complex, sterically hindered PEG matrices. While 100% TFA might seem kinetically favorable, empirical data shows that 50-55% TFA in dichloromethane (DCM) often yields higher purity. This is due to optimal solvent swelling properties; 100% TFA can cause poor polymer/resin swelling, leading to limited solvent transfer and incomplete Boc removal[8].
Table 1: Physicochemical and Cleavage Metrics of Boc-Protected Linkers
| Linker Backbone | Typical Application | Aqueous Solubility | Recommended Cleavage Condition | Scavenger Requirement |
| Boc-NH-PEG(2-10)-COOH | PROTACs, ADCs | High | 50% TFA in DCM, 1-2h | Low (unless payload is sensitive) |
| Boc-L-Val-Cit-COOH | ADC Cleavable Linkers | Moderate | 50% TFA in DCM + TIPS | High (due to complex payloads) |
| N-Boc-L-Glutamic Acid | Small Molecule Conjugates | Moderate | 50% TFA in DCM, 1h | Moderate |
| Boc-NH-Alkyl-COOH | Hydrophobic Spacers | Low | 50-100% TFA in DCM | Low |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I mandate that every protocol must include built-in analytical validation steps to ensure process integrity. The following workflows are designed for the conjugation of a Boc-NH-PEG-COOH linker to a small molecule amine ligand.
Protocol A: Amide Coupling (Linker Attachment)
Causality Rationale: HATU is selected over EDC/NHS for its superior kinetics in coupling sterically hindered primary/secondary amines. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to maintain the target amine in its reactive, unprotonated state without competing for the active ester.
-
Preparation: Dissolve the Boc-NH-PEG-COOH linker (1.0 eq) and the target amine ligand (1.1 eq) in anhydrous DMF to achieve a concentration of 0.1–0.5 M.
-
Activation: Add HATU (1.2 eq) to the solution. Note: HATU rapidly forms a highly reactive active ester intermediate with the carboxylic acid.
-
Base Addition: Add DIPEA (3.0 eq) dropwise. The reaction mixture will typically turn a faint yellow.
-
Reaction: Stir at room temperature under an inert atmosphere (N2/Ar) for 2–4 hours.
-
In-Process Validation: Monitor the reaction via LC-MS. The protocol is validated when the chromatogram shows the disappearance of the starting amine mass and the appearance of the product mass [M+H]+.
-
Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo.
Protocol B: TFA-Mediated Boc Deprotection
Causality Rationale: A 50% TFA/DCM mixture provides the optimal balance of acidity for cleavage and solvation for molecular swelling[7][8]. TIPS is included specifically to quench the tert-butyl cation[6].
-
Dissolution: Dissolve the Boc-protected intermediate in anhydrous DCM to a concentration of 0.1 M.
-
Scavenger Addition: Add TIPS (2.5% v/v) and Water (2.5% v/v) to the stirring solution.
-
Acidification: Cool the flask to 0 °C using an ice bath. Slowly add an equal volume of TFA dropwise (resulting in 50% TFA/DCM). Note: Cooling mitigates the exothermic nature of the initial protonation and reduces off-target side reactions.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.
-
In-Process Validation: Perform a Ninhydrin (Kaiser) test on a micro-aliquot. A deep blue color confirms the presence of the newly liberated primary amine. Concurrently, LC-MS must show a mass shift of exactly -100 Da, corresponding to the loss of the Boc group[6].
-
Isolation: Remove volatiles in vacuo. Co-evaporate with toluene (3x) to azeotropically remove residual TFA. The product remains as a stable TFA salt, ready for the next coupling step after neutralization with DIPEA[7].
References
-
Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA) . Benchchem.6
-
N-Terminal Deprotection; Boc removal . Aapptec Peptides. 1
-
Boc-NH-PEG10-C2-Boc . BOC Sciences.
-
Boc Solid Phase Peptide Synthesis . ChemPep. 7
-
Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis . PubMed / NIH.8
-
Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization . RSC Publishing. 4
-
Boc-NH-PEG-COOH . MedChemExpress. 3
-
Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results . PMC / NIH. 5
Sources
- 1. peptide.com [peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00760G [pubs.rsc.org]
- 5. Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Deprotection of Boc group from phenoxyacetic acid linkers
Application Note: Strategies for Boc Deprotection on Phenoxyacetic Acid (PAC) Linkers
Mechanistic Context: The Orthogonality Challenge
In Solid-Phase Peptide Synthesis (SPPS), the PAC linker—4-(hydroxymethyl)phenoxyacetic acid—is a widely utilized Wang-equivalent handle designed to yield C-terminal peptide acids upon cleavage. The peptide is anchored to the linker via an ester bond. Because the electron-donating phenoxy oxygen stabilizes the formation of a 4-alkoxybenzyl carbocation during acidolysis, the PAC linker is highly acid-labile and is typically cleaved by >90% Trifluoroacetic Acid (TFA)[1].
The tert-butyloxycarbonyl (Boc) protecting group is also acid-labile, classically requiring 20–50% TFA in dichloromethane (DCM) for removal. This presents a critical orthogonality conflict: attempting a standard Brønsted acid-mediated Boc deprotection (e.g., 50% TFA) on a PAC-anchored peptide will result in premature and uncontrolled cleavage of the peptide from the solid support.
To navigate this, scientists must choose between two distinct workflows based on their synthetic goals:
-
Global Deprotection & Cleavage: Simultaneous removal of the Boc group and cleavage from the PAC linker at the end of the synthesis using a high-concentration TFA cocktail[2].
-
Selective On-Resin Deprotection: Utilizing Lewis acid catalysis (e.g., TMSOTf) to selectively remove the Boc group while preserving the acid-labile PAC ester bond, allowing for continued on-resin elongation or modification[3].
Quantitative Reagent Efficacy Profiles
The table below summarizes the causality and efficiency of various deprotection environments on PAC-anchored, Boc-protected peptides.
| Reagent System | Catalytic Mechanism | Boc Deprotection Efficiency | PAC Linker Cleavage | Recommended Application |
| 50% TFA in DCM | Brønsted Acid | >99% | 60–80% (Premature) | Not recommended for PAC resins |
| 95% TFA + Scavengers | Brønsted Acid | >99% | >99% | Global Cleavage & Recovery[2] |
| 1.0 M TMSOTf / 1.5 M 2,6-Lutidine | Lewis Acid | >99% | <10% | Selective On-Resin Deprotection[3] |
| 1.0 M SnCl₄ in DCM | Lewis Acid | >95% | <5% | Selective On-Resin Deprotection |
Workflow Decision Matrix
Decision matrix for Boc deprotection on PAC linkers based on synthetic goals.
Experimental Protocols
Protocol A: Global Deprotection and Cleavage (Simultaneous)
This protocol is deployed when the synthesis is complete. High concentrations of TFA will simultaneously protonate the Boc urethane (releasing isobutylene and CO₂) and the PAC ester (releasing the free C-terminal carboxylic acid).
Causality of Scavengers: The tert-butyl cations generated during Boc removal are highly electrophilic and will irreversibly alkylate electron-rich residues (Trp, Tyr, Met) if left unchecked. Triisopropylsilane (TIS) acts as a hydride donor to quench these cations into isobutane. 1,2-Ethanedithiol (EDT) is a soft nucleophile essential for protecting Cysteine residues[2].
Step-by-Step Methodology:
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM (3 × 5 mL) to maximize swelling and ensure uniform reagent penetration. Drain completely.
-
Cocktail Formulation: Prepare the cleavage cocktail fresh. A standard highly effective ratio is 94:2:2:2 (v/v) TFA : TIS : EDT : H₂O[2]. (Note: If no Cys, Met, or Trp are present, EDT can be omitted and replaced with additional water).
-
Cleavage Reaction: Add 10 mL of the cleavage cocktail per gram of resin. Agitate gently at room temperature for 2 to 3 hours.
-
Filtration: Filter the resin through a fritted syringe, collecting the flow-through (which now contains the free, fully deprotected peptide) into a clean centrifuge tube. Wash the depleted resin with an additional 2 mL of neat TFA and combine the filtrates.
-
Precipitation: Concentrate the filtrate under a gentle stream of nitrogen to roughly 20% of its original volume. Add 10 volumes of ice-cold diethyl ether to precipitate the peptide.
-
Validation: Centrifuge at 3000 × g for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Analyze the crude pellet via LC-MS to confirm the expected mass (loss of 100 Da per Boc group) and absence of PAC-adducts.
Protocol B: Selective On-Resin Boc Deprotection (TMSOTf Method)
This protocol is deployed when the Boc group must be removed to allow further on-resin chemistry (e.g., side-chain branching or cyclization).
Causality of the Lewis Acid: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a strong Lewis acid that selectively silylates the carbonyl oxygen of the Boc group, prompting the elimination of the tert-butyl cation. 2,6-Lutidine is a sterically hindered, non-nucleophilic base that traps the generated triflic acid. Because the environment remains strictly non-acidic (devoid of free Brønsted protons), the acid-catalyzed cleavage of the PAC ester bond is entirely prevented[3].
Step-by-Step Methodology:
-
Anhydrous Swelling: Swell the PAC-anchored peptide-resin in anhydrous DCM for 30 minutes. Critical: Water must be strictly excluded, as it will violently hydrolyze TMSOTf into triflic acid, which will immediately cleave the PAC linker.
-
Reagent Formulation: In a dry flask under nitrogen, prepare a solution of 1.0 M TMSOTf and 1.5 M 2,6-lutidine in anhydrous DCM.
-
Deprotection Reaction: Add the reagent solution to the resin (approx. 5 mL per gram of resin). Agitate gently at room temperature for 15 minutes.
-
Drain and Repeat: Drain the reaction mixture and repeat Step 3 with fresh reagent for another 15 minutes to ensure quantitative deprotection.
-
Neutralization & Washing: Drain the resin and wash extensively to remove all triflate salts:
-
DCM (3 × 1 min)
-
5% N,N-Diisopropylethylamine (DIPEA) in DCM (3 × 2 min) to neutralize any trace acid.
-
DMF (3 × 1 min)
-
DCM (3 × 1 min)
-
-
Validation (Self-Validating Step): Extract a few resin beads and perform a Kaiser (ninhydrin) test. A deep blue color (Ruhemann's purple) on the beads confirms the successful unmasking of the primary amine. If the beads remain colorless, deprotection is incomplete. To verify linker integrity, cleave a 5 mg micro-aliquot using Protocol A and analyze via LC-MS to ensure the peptide mass matches the elongated sequence.
References
-
[2] WO 2017/189925 A1 - Methods of Preparation of Peptides. Google Patents / Googleapis. URL:[Link]
-
[3] Lejeune, V., Martinez, J., & Cavelier, F. (2003). Towards a selective Boc deprotection on acid cleavable Wang resin. Tetrahedron Letters, 44(25), 4757-4759. URL:[Link]
-
[1] The Effects of C-terminal Modifications on the Opioid Activity of [N-BenzylTyr1]Dynorphin A-(1-11) Analogs. PMC (National Institutes of Health). URL:[Link]
Sources
Application Note: Reaction Conditions for Esterification of Phenoxyacetic Acid Derivatives
Executive Summary
Phenoxyacetic acid derivatives represent a critical scaffold in medicinal chemistry (e.g., PPAR agonists, penicillin V precursors) and agrochemistry (e.g., 2,4-D, MCPA). While the carboxylic acid moiety undergoes standard esterification, the presence of the
This guide provides three validated protocols for esterifying phenoxyacetic acid derivatives, selected based on substrate sensitivity, steric hindrance, and scale.
Strategic Method Selection
Successful esterification requires matching the method to the substrate's limitations. Use the following decision logic to select the appropriate protocol.
Figure 1: Decision tree for selecting the optimal esterification strategy based on chemical compatibility and scale.
Mechanistic Insight: The Phenoxy Effect
The
-
Implication for Acid Catalysis: Stronger acids or higher temperatures (reflux) are often required compared to simple aliphatic acids.
-
Implication for Base Catalysis: The carboxylate anion is more stable (less nucleophilic) than acetate; therefore, polar aprotic solvents (DMF, DMSO) are critical to strip the cation and enhance nucleophilicity during alkylation (Protocol 3).
Protocol 1: Fischer Esterification (Thermodynamic Control)
Best for: Methyl/Ethyl esters, large-scale synthesis, robust substrates. Mechanism: Acid-catalyzed equilibrium driven by water removal.[1]
Materials
-
Substrate: Phenoxyacetic acid derivative (1.0 equiv)
-
Alcohol: Methanol or Ethanol (Used as solvent, >10 equiv)
-
Catalyst: Sulfuric acid (
, 0.1 equiv) or p-Toluenesulfonic acid (pTsOH) -
Solvent: Toluene (if using Dean-Stark trap for higher alcohols)[2]
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the phenoxyacetic acid derivative in 30 mL of the respective alcohol (MeOH/EtOH).
-
Note: If the alcohol is expensive or high-boiling (e.g., benzyl alcohol), use Toluene as the primary solvent (50 mL) and add 1.5 equiv of the alcohol.
-
-
Catalyst Addition: Add concentrated
(1 mmol, ~50 L) dropwise.-
Caution: Exothermic reaction.
-
-
Reflux: Attach a reflux condenser.
-
Method A (Low boiling alcohol): Reflux at the boiling point of the alcohol for 4–6 hours.
-
Method B (Dean-Stark): If using Toluene, attach a Dean-Stark trap filled with Toluene. Reflux until water collection ceases (theoretical volume ~180
L for 10 mmol).
-
-
Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). Look for the disappearance of the carboxylic acid spot (low
, often streaking). -
Workup:
-
Concentrate the mixture under reduced pressure to remove excess alcohol/toluene.
-
Redissolve residue in Ethyl Acetate (50 mL).
-
Critical Wash: Wash with saturated
( mL) to neutralize catalyst and remove unreacted acid. -
Wash with Brine (30 mL), dry over
, and concentrate.
Protocol 2: Steglich Esterification (Kinetic Control)
Best for: Acid-sensitive substrates, sterically hindered alcohols, phenols. Mechanism: DCC activation forming an O-acylisourea intermediate, followed by DMAP-catalyzed transfer.
Materials
-
Substrate: Phenoxyacetic acid derivative (1.0 equiv)
-
Alcohol: Target alcohol/phenol (1.0–1.2 equiv)
-
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv) or EDC.HCl
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and cool under nitrogen/argon.
-
Solvation: Dissolve 5 mmol Phenoxyacetic acid and 5.5 mmol Alcohol in 20 mL anhydrous DCM.
-
Catalyst Addition: Add DMAP (0.5 mmol). Stir for 5 minutes at
(ice bath). -
Activation: Dissolve DCC (5.5 mmol) in 5 mL DCM and add dropwise to the reaction mixture at
.-
Observation: A white precipitate (dicyclohexylurea, DCU) will form within minutes.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours.
-
Workup:
-
Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble DCU urea byproduct. Rinse the pad with cold DCM.
-
Washing: Wash the filtrate with 0.5N HCl (to remove DMAP), followed by saturated
and Brine. -
Purification: Flash column chromatography is usually required to remove traces of urea.
-
Protocol 3: Base-Promoted Carboxylate Alkylation
Best for: Avoiding acidic conditions entirely; synthesis of complex esters via alkyl halides.
Mechanism:
Materials
-
Substrate: Phenoxyacetic acid derivative (1.0 equiv)
-
Electrophile: Alkyl Halide (R-Br or R-I) (1.2 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) or Potassium Carbonate ( ) -
Solvent: DMF (Dimethylformamide) or Acetone
Step-by-Step Methodology
-
Deprotonation: In a flask, combine 5 mmol Phenoxyacetic acid and 7.5 mmol
in 15 mL DMF. Stir at Room Temperature (RT) for 30 minutes.-
Why Cesium? The "Cesium Effect" increases the solubility of the carboxylate in organic solvents and creates a "naked" anion, significantly accelerating the
rate [1].
-
-
Alkylation: Add the Alkyl Halide (6 mmol) dropwise.
-
Reaction: Stir at RT (for primary halides) or
(for secondary halides) for 2–6 hours. -
Workup:
Figure 2: Pathway for base-promoted alkylation utilizing the Cesium Effect.
Data Summary & Troubleshooting
Method Comparison Table
| Feature | Fischer (Prot.[1][2][4] 1) | Steglich (Prot.[3][7][8] 2) | Alkylation (Prot.[9][10] 3) |
| pH Condition | Highly Acidic | Neutral/Mildly Basic | Basic |
| Atom Economy | High (Water byproduct) | Low (Urea byproduct) | Moderate (Salt byproduct) |
| Steric Tolerance | Low (Primary alcohols only) | High (Tertiary/Phenols) | High (Depends on Halide) |
| Cost | Low | High (DCC/DMAP) | Moderate (Cs salt/DMF) |
| Typical Yield | 85–95% | 70–90% | 80–95% |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Fischer) | Water accumulation | Ensure Dean-Stark is functioning; add molecular sieves (3Å) to the reflux. |
| Urea Contamination (Steglich) | Incomplete filtration | Cool mixture to |
| Hydrolysis during Workup | Phenoxy ester instability | Avoid strong bases during washes; use dilute |
| O-Alkylation of Phenol | Ether cleavage side reaction | Ensure temperature in Protocol 3 does not exceed |
References
- Direct Alkylation Efficiency: Kruse, C. H. (1992). Cesium Carbonate Promoted Alkylation of Carboxylic Acids. Heterocycles, 34(6), 1169.
-
Steglich Conditions: Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[3] Link
-
Phenoxyacetic Acid Synthesis & Properties: BenchChem. (2025).[4] Troubleshooting low conversion in phenoxyacetic acid esterification. Link
-
General Esterification Reviews: Otera, J. (2003).[5] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[5] Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Orthogonal Protection Strategies Utilizing Boc-Amino Acid Linkers in Complex Molecule Synthesis
Topic: Orthogonal Protection Strategy with Boc-Amino Acid Linkers Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists
Strategic Overview
In the landscape of modern drug discovery—particularly within Antibody-Drug Conjugates (ADCs), PROTACs, and cyclic peptide development—molecular complexity demands precision. The ability to selectively modify specific functional groups while leaving others intact is defined as orthogonality .[1][2]
While 9-fluorenylmethoxycarbonyl (Fmoc) is the dominant paradigm for solid-phase peptide synthesis (SPPS), the tert-butyloxycarbonyl (Boc) group remains indispensable.[2] Its utility lies not just as a primary protecting group, but as a critical orthogonal partner in Fmoc-based strategies and convergent linker synthesis .
The Orthogonality Matrix
A truly orthogonal system allows the removal of one protecting group class in any order without affecting the others.
-
Base-Labile: Fmoc (removed by Piperidine/DBU).
-
Acid-Labile: Boc, Trityl (Trt), tert-butyl (tBu) (removed by TFA/HCl).
-
Metal-Labile: Alloc, Allyl (removed by Pd(PPh
) ). -
Nucleophile-Labile: Dde, ivDde (removed by Hydrazine).
Why Boc Linkers? Boc-amino acid linkers (e.g., Boc-Val-Cit-PAB, Boc-PEG-NH2) are favored in ADC synthesis because they offer robust stability against the basic conditions used to conjugate linkers to antibodies or during Fmoc-peptide elongation, yet they cleave cleanly under acidic conditions to release reactive amines for payload attachment.
Mechanism of Action: Acidolysis & Scavenging
The deprotection of Boc is driven by acidolysis.[3] Unlike base-catalyzed elimination (Fmoc), this reaction generates reactive carbocations. Understanding this mechanism is vital for preventing side reactions.
The Chemical Pathway
-
Protonation: The carbonyl oxygen of the Boc group is protonated by strong acid (TFA).
-
Fragmentation: The bond cleaves to release the free amine carbamate (which spontaneously decarboxylates) and the tert-butyl cation (
).[4] -
Scavenging: The
cation is an electrophile. Without "scavengers" (nucleophiles), it will alkylate electron-rich side chains (Trp, Tyr, Met, Cys), permanently damaging the molecule.
Visualization: Boc Deprotection & Scavenging Mechanism
Caption: Mechanistic flow of Boc acidolysis. Note the critical bifurcation where the reactive t-butyl cation must be intercepted by scavengers to prevent irreversible side-chain alkylation.
Experimental Protocols
Protocol A: Solution-Phase Synthesis of an ADC Linker
Context: Preparing a Drug-Linker construct where Boc protects the amine intended for the cytotoxic payload, while the other end contains a maleimide for antibody conjugation.
Materials:
-
Boc-Linker (e.g., Maleimide-PEG
-Boc). -
Solvent: Dichloromethane (DCM) or Dioxane.[5]
-
Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.[5]
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of the Boc-Linker in DCM (concentration ~0.1 M).
-
Note: If the linker contains acid-sensitive moieties other than Boc, cool to 0°C.
-
-
Acid Addition:
-
Standard: Add TFA to a final ratio of 1:1 (v/v) with DCM.
-
Mild/Alternative: Add 4M HCl in Dioxane (5-10 eq). This avoids trifluoroacetylation side reactions.[7]
-
-
Scavenging (Critical): Immediately add TIS (2.5% v/v) and Water (2.5% v/v).
-
Why? Even in simple linkers, the
cation can polymerize or react with the maleimide double bond.
-
-
Reaction: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by LC-MS (disappearance of Boc-mass, appearance of amine-mass).
-
Work-up:
-
Evaporate solvent/acid under reduced pressure (keep temperature <40°C).
-
Co-evaporation: Re-dissolve residue in DCM or Toluene and evaporate (3x) to remove residual acid.
-
Precipitation: Add cold diethyl ether to precipitate the amine salt. Centrifuge and dry.
-
Protocol B: Orthogonal Solid-Phase Peptide Synthesis (SPPS)
Context: Synthesizing a branched peptide or PROTAC linker on resin. The backbone is assembled via Fmoc. A Lysine side chain is protected with Alloc (for late-stage branching) and the N-terminus is capped with a Boc-amino acid to allow global deprotection.
Strategic Logic:
-
Fmoc: Temporary backbone protection (removed every cycle).
-
Alloc: Orthogonal side-chain protection (removed selectively on-resin for branching).
-
Boc: Terminal protection (survives Alloc removal; removed during final cleavage).
Workflow Visualization:
Caption: Orthogonal workflow. Alloc is removed first for modification (Branching), while Boc ensures the N-terminus remains inert until the final global cleavage.
Detailed Procedure:
-
Alloc Removal (On-Resin):
-
Wash resin with DCM (3x).[1]
-
Prepare catalyst solution: Pd(PPh
) (0.1 eq) and Phenylsilane (PhSiH , 10 eq) in dry DCM. -
Add to resin and shake for 30 mins under Argon (exclude O
). Repeat 2x. -
Wash: Extensive washing is required to remove Palladium. Use DCM, then 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF, then DMF.
-
Validation: Perform Kaiser test (should be positive due to free Lys-side chain amine).
-
-
Branch Coupling:
-
Couple the desired branch molecule (e.g., Biotin, PEG, or Drug) to the liberated Lysine amine using standard HATU/DIPEA chemistry.
-
-
Global Deprotection (Boc Removal + Cleavage):
-
The N-terminal Boc group and the resin linkage are acid-labile.
-
Prepare Reagent K (or optimized cocktail):
-
Add cocktail to resin.[8] Shake for 2–3 hours at RT.
-
Filter resin, precipitate filtrate in ice-cold ether.
-
Data Summary: Scavenger Cocktails
Selecting the right scavenger is the difference between high purity and a crude mixture of alkylated byproducts.
| Scavenger | Role | Recommended Concentration | Target Residues Protected |
| Water | General nucleophile | 2.5 – 5% | All (hydrolysis of cations) |
| Triisopropylsilane (TIS) | Hydride donor | 1 – 5% | Trp, Tyr (prevents re-attachment) |
| 1,2-Ethanedithiol (EDT) | Thiol nucleophile | 2.5% | Cys , Met, Trp (Critical for Cys) |
| Thioanisole | Soft nucleophile | 5% | Met (prevents oxidation/alkylation) |
| Phenol | Trap | 5% | Tyr, Trp |
Troubleshooting & Optimization
Issue: Incomplete Boc Removal
-
Cause: Steric hindrance or aggregation (common in hydrophobic linkers).
-
Solution:
-
Increase time to 2–4 hours.
-
Raise temperature to 35°C (caution: increases side reactions).
-
Switch to 4M HCl in Dioxane . The smaller proton size of HCl can sometimes penetrate steric bulk better than TFA.
-
Issue: Alkylation of Tryptophan (+56 Da mass shift)
-
Cause:
attacking the indole ring. -
Solution: Ensure the scavenger cocktail contains TIS and Water .[5][6] Avoid using only DCM/TFA without scavengers.
Issue: "Boc-Linker" Instability during Fmoc SPPS
-
Observation: Loss of Boc group during Piperidine treatment.
-
Reality Check: Boc is stable to base. If loss occurs, check for "aminolysis" of ester bonds in the linker, or ensure the group is actually Boc and not a mislabeled Alloc/Fmoc derivative.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
BenchChem. (2025).[5][8][9] Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Mal-PEG1-Boc. Link
-
Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
-
Sigma-Aldrich. (2024). Cleavage and Deprotection Protocols for SPPS. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Advanced Linkerology: Optimizing E3 Ligase Ligand Conjugation for Targeted Protein Degradation
Application Note | Doc ID: AN-PROTAC-042 | Version 2.1
Abstract
In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is frequently mischaracterized as a passive connector. Advanced structural biology and kinetic data now confirm that the linker is a critical determinant of ternary complex stability, degradation selectivity, and physicochemical properties (permeability/solubility). This guide details the strategic design of linkers for E3 ligase ligands—specifically Cereblon (CRBN) and von Hippel-Lindau (VHL)—and provides validated protocols for their conjugation.
Strategic Planning: Exit Vectors and E3 Ligase Interfaces
The "Exit Vector" is the specific atom on the E3 ligase ligand where the linker is attached. Selecting the wrong vector disrupts the binary binding affinity between the ligand and the E3 ligase, abolishing degradation activity before the ternary complex can even form.
Cereblon (CRBN) Ligands (Thalidomide Analogs)
The immunomodulatory imide drugs (IMiDs) bind to the tri-tryptophan pocket of CRBN.
-
Critical Pharmacophore: The glutarimide ring must remain unmodified to maintain H-bond interactions with the backbone of CRBN (specifically His378 and Trp380).
-
Primary Exit Vector (C4-Amino): The C4 position of the phthalimide ring (as seen in Pomalidomide and Lenalidomide) is the most robust exit vector. It is solvent-exposed and tolerates diverse linker chemistries (alkyl, PEG, rigid piperazines).
-
Secondary Exit Vector (C5): Modification at C5 is possible but often alters the substrate scope or "neosubstrate" profile, potentially affecting off-target degradation (e.g., IKZF1/3 degradation dependency).
VHL Ligands (VH032 Derivatives)
VHL ligands bind to the hydroxyproline binding pocket.
-
Primary Exit Vector (Terminal Amine): The N-terminus of the Left-Hand Side (LHS) tert-leucine moiety is the standard attachment point. It points away from the protein interface, minimizing steric clash.
-
Secondary Exit Vector (Phenolic -OH): The Right-Hand Side (RHS) phenyl ring can be modified, but this often requires more complex chemistry and can impact the buried surface area.
Visualization of Ternary Complex Logic
The following diagram illustrates the structural logic required for successful linker design.
Figure 1: The Linker acts as the bridge facilitating the Ternary Complex. Its length and rigidity determine the cooperativity factor (
Linker Composition & Physicochemical Properties[1][2][3][4][5]
The "Goldilocks" principle applies to linker length: too short, and steric clashes prevent ternary complex formation; too long, and the entropic penalty reduces potency (the "floppy" linker problem).
Comparative Analysis of Linker Chemistries
| Linker Class | Composition | Advantages | Disadvantages | Best Use Case |
| PEG | Polyethylene Glycol | High water solubility; Easy to synthesize; Flexible. | Low cell permeability (high TPSA); Oxidative liability. | Initial screening; Solubilizing hydrophobic warheads. |
| Alkyl | Carbon Chains | High permeability; Metabolic stability. | Low solubility (lipophilic); "Greasy" properties. | Improving membrane permeability of polar warheads. |
| Rigid | Piperazine, Alkynes, Bicyclo | Pre-organized conformation; High cooperativity potential. | Difficult synthesis; Requires structural data (X-ray/CryoEM). | Late-stage optimization to lock in ternary geometry. |
The "Hook Effect"
At high concentrations, PROTACs form binary complexes (PROTAC-POI and PROTAC-E3) rather than ternary complexes, reducing degradation efficiency. Linker optimization shifts the concentration window where this autoinhibition occurs.
Protocol: Chemical Synthesis of E3 Ligase Conjugates
This protocol details the synthesis of a Pomalidomide-Linker-COOH intermediate. This "ready-to-couple" module allows researchers to quickly attach various target warheads via simple amide coupling.
Synthesis Workflow Diagram
Figure 2: Workflow for converting fluorothalidomide into a functionalized E3 ligase linker module.
Detailed Methodology
Objective: Synthesize Pomalidomide-PEG3-NH2 from 4-fluorothalidomide.
Materials:
-
4-Fluorothalidomide (CAS: 191732-70-4)
-
N-Boc-3,6-dioxa-1,8-octanediamine (PEG3-diamine-Boc)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, anhydrous)
-
Trifluoroacetic acid (TFA)
Step 1: Nucleophilic Aromatic Substitution (
-
Dissolve: In a reaction vial, dissolve 4-Fluorothalidomide (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Add Linker: Add N-Boc-PEG3-diamine (1.2 eq) and DIPEA (2.5 eq).
-
Heat: Seal the vial and heat to 90°C for 12–16 hours. Note: The yellow solution will turn intensely yellow/green fluorescent as the reaction proceeds.
-
Monitor: Check via LC-MS. Look for the disappearance of the fluoro-starting material and formation of the [M+H]+ peak corresponding to the conjugate.
-
Workup: Dilute with ethyl acetate, wash with water (3x) and brine (1x). Dry over
and concentrate in vacuo. -
Purification: Flash chromatography (DCM/MeOH gradient).
Step 2: Boc-Deprotection
-
Dissolve: Dissolve the intermediate in DCM (10 volumes).
-
Cleave: Add TFA (1:1 ratio with DCM) dropwise at 0°C.
-
Stir: Allow to warm to Room Temperature (RT) and stir for 1-2 hours.
-
Finish: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: You now have the TFA salt of Pomalidomide-PEG3-NH2 , ready to be coupled to a target ligand carboxylic acid.
Biological Validation: Ensuring Linker Functionality
Designing the molecule is only half the battle. You must validate that the linker supports ternary complex formation.
Ternary Complex Assay (TR-FRET)
Purpose: To measure the cooperativity (
-
Setup: Label the E3 Ligase with a Terbium donor (Tb) and the Target Protein with a fluorescent acceptor (e.g., FAM or BODIPY).
-
Protocol:
-
Titrate PROTAC (0.1 nM to 10 µM) into a mixture of E3-Tb and POI-Acceptor.
-
Measure TR-FRET signal. A "bell-shaped" curve is characteristic of the Hook Effect.
-
Interpretation: A high FRET amplitude at low concentrations indicates robust ternary complex formation. If
, the linker is contributing positive cooperativity (Ciulli et al., 2017).
-
Degradation Efficiency (HiBiT / Western Blot)
Purpose: To confirm the linker allows ubiquitination.
-
Protocol: Treat cells with PROTAC for 4h, 8h, and 24h.
-
Control: Co-treat with excess free E3 ligand (e.g., free Pomalidomide) or Proteasome inhibitor (MG132). If degradation is blocked, the mechanism is on-target.
References
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. Link
-
Gadd, M. S., et al. (2017).[1][2] Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521.[1] Link
-
Maple, H. J., et al. (2019). Linkerology: The design of linkers for PROTACs.[3][4][5][][7][8][9][10] Topics in Current Chemistry, 377, 1-35. Link
-
Buckley, D. L., et al. (2012).[1] Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules to Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society, 134(10), 4465–4468.[1] Link
Sources
- 1. Alessio Ciulli - Google Scholar [scholar.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00223J [pubs.rsc.org]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
Preparation of activated esters from 2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid
An in-depth guide to the synthesis of activated esters from 2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid, a key intermediate in the development of bioconjugates and targeted drug delivery systems. This document provides researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and practical advice for producing high-purity activated esters essential for subsequent conjugation reactions.
Introduction: The Critical Role of Activated Esters in Bioconjugation
The covalent linkage of molecules to proteins, peptides, and other biomolecules is a cornerstone of modern drug development, diagnostics, and life sciences research. This process, known as bioconjugation, relies on the precise and efficient formation of stable bonds, most commonly amide bonds, under mild, biocompatible conditions. The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process; it requires the "activation" of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.[1]
Activated esters are stable, isolable intermediates where the hydroxyl group of a carboxylic acid has been replaced with a good leaving group.[2][3] This strategy transforms the relatively unreactive carboxylic acid into a highly efficient acylating agent. 2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid is a valuable bifunctional linker, featuring a protected amine at one end and a carboxylic acid at the other. Activating its carboxylic acid function is the pivotal step in preparing it for conjugation to primary amines found on biomolecules, such as the ε-amino groups of lysine residues.[4]
This guide focuses on the synthesis of N-hydroxysuccinimide (NHS) esters, the most widely used class of activated esters for bioconjugation due to their favorable balance of reactivity and stability in aqueous media.[4][] A protocol for the synthesis of pentafluorophenyl (PFP) esters, a common alternative with enhanced stability, is also presented.
Core Principles of Carboxylic Acid Activation
The conversion of a carboxylic acid to an activated ester is typically achieved using a coupling agent, most often a carbodiimide, in the presence of the desired activating alcohol (e.g., N-hydroxysuccinimide).[][6]
The general mechanism proceeds in two main steps:
-
Formation of the O-acylisourea Intermediate : The carbodiimide (like EDC or DCC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This species is unstable and prone to hydrolysis or rearrangement into an unreactive N-acylurea byproduct.[1][7]
-
Nucleophilic Attack and Ester Formation : The activating alcohol (e.g., NHS) acts as a nucleophile, attacking the O-acylisourea intermediate. This forms the desired activated ester and releases a soluble urea byproduct. Using an additive like NHS or 1-hydroxybenzotriazole (HOBt) traps the reactive intermediate, improving efficiency and suppressing side reactions.[1][8]
Caption: General workflow for carbodiimide-mediated NHS ester synthesis.
Protocol 1: Synthesis of the N-Hydroxysuccinimide (NHS) Ester
This protocol details the most common method for activating 2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC is preferred for its water-soluble urea byproduct, which greatly simplifies the purification process.[1][9]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Stoichiometry (eq.) | Purpose |
| 2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid | 323.39 | 1.0 | Starting Material |
| N-Hydroxysuccinimide (NHS) | 115.09 | 1.1 - 1.2 | Activating Agent |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC) | 191.70 | 1.1 - 1.2 | Coupling Agent |
| Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous | - | - | Reaction Solvent |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 101.19 | 0.1 - 1.0 (optional) | Base (if starting with EDC HCl) |
| 0.1 M HCl (aq) | - | - | Aqueous Wash |
| Saturated Sodium Bicarbonate (aq) | - | - | Aqueous Wash |
| Saturated Sodium Chloride (Brine) (aq) | - | - | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | - | Drying Agent |
Step-by-Step Methodology
-
Reaction Setup : To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid (1.0 eq.).
-
Dissolution : Dissolve the starting material in anhydrous DCM or THF (approx. 0.1-0.2 M concentration). Stir until fully dissolved.
-
Addition of NHS : Add N-hydroxysuccinimide (1.1 eq.) to the solution and stir for 5-10 minutes.
-
Cooling : Cool the reaction mixture to 0 °C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.
-
Addition of EDC : Add EDC hydrochloride (1.1 eq.) to the cooled solution in one portion. If using EDC free base, no additional base is needed. If using the hydrochloride salt, a sub-stoichiometric amount of a non-nucleophilic base like DIPEA can be added to neutralize the HCl, though the reaction often proceeds well without it. The optimal pH for coupling is between 7.2 and 8.5.[4][]
-
Reaction Progression : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up and Extraction :
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 0.1 M HCl (to remove any unreacted EDC and base), saturated sodium bicarbonate solution (to remove unreacted NHS and any remaining acid), and finally with brine.[10]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification :
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product is often a white solid or a pale oil. It can be purified further by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel.[2]
-
-
Characterization and Storage :
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. A characteristic singlet for the four succinimidyl protons should appear around δ 2.9 ppm in the ¹H NMR spectrum.[11]
-
The activated NHS ester should be stored under an inert atmosphere at -20 °C to prevent hydrolysis.
-
Caption: Step-by-step workflow for the synthesis of the NHS ester.
Protocol 2: Synthesis of the Pentafluorophenyl (PFP) Ester
PFP esters are another class of highly reactive acylating agents. They are often more stable to hydrolysis than their NHS counterparts, which can be advantageous for reactions in partially aqueous media or for long-term storage.[2] The synthesis is analogous to the NHS ester protocol, substituting pentafluorophenol for N-hydroxysuccinimide.
Step-by-Step Methodology
-
Reaction Setup : Dissolve 2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid (1.0 eq.) and pentafluorophenol (1.1 eq.) in anhydrous DCM or THF in a dry flask under an inert atmosphere.
-
Cooling : Cool the mixture to 0 °C in an ice bath.
-
Addition of Coupling Agent : Add dicyclohexylcarbodiimide (DCC) (1.1 eq.) or EDC (1.1 eq.) to the solution. DCC is commonly used, and the dicyclohexylurea (DCU) byproduct will precipitate out of the solution, which can be removed by filtration.[9][12]
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Purification :
-
If using DCC, filter the reaction mixture to remove the precipitated DCU.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable solvent like ethyl acetate and perform an aqueous work-up similar to the NHS ester protocol (washes with dilute acid, bicarbonate, and brine).
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
-
-
Characterization : Confirm the product identity and purity by NMR and mass spectrometry.
Comparison of Activated Esters
| Feature | NHS Ester | PFP Ester |
| Reactivity | High; excellent for bioconjugation.[4] | Very high; often more reactive than NHS esters.[2] |
| Stability | Moderately stable; susceptible to hydrolysis.[13] | Generally more stable to hydrolysis than NHS esters.[2] |
| Byproduct | N-hydroxysuccinimide (water-soluble) | Pentafluorophenol (less water-soluble) |
| Primary Use | Gold standard for labeling proteins and peptides.[] | Peptide synthesis, applications requiring higher stability. |
| Purification | Straightforward due to water-soluble byproducts. | May require more rigorous purification. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive coupling agent (EDC/DCC); wet solvent/reagents. | Use a fresh bottle of coupling agent. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Formation of N-acylurea Byproduct | Rearrangement of the O-acylisourea intermediate. | Ensure the reaction is cooled to 0 °C before adding the carbodiimide. Ensure NHS/PFP is present to trap the intermediate quickly.[1] |
| Hydrolysis of Activated Ester | Exposure to moisture during work-up or storage. | Perform work-up steps quickly. Dry the final product thoroughly under high vacuum. Store under inert gas at -20 °C.[13] |
| Difficult Purification | Incomplete removal of urea byproduct (especially DCU). | If using DCC, ensure complete precipitation of DCU before filtration. If using EDC, perform thorough aqueous washes to remove the soluble urea.[1][12] |
References
-
Yang, J., Huang, H., & Zhao, J. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 10(4), 1017-1042. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Liew, S. S., & Yew, W. S. (2021). Enzymatic Strategies for the Biosynthesis of N‐Acyl Amino Acid Amides. ChemBioChem, 22(15), 2573-2586. [Link]
- Carpino, L. A. (2002). Active Esters. In M. Goodman (Ed.), Houben-Weyl Methods of Organic Chemistry, Vol. E 22a (pp. 415-433). Thieme.
-
De Luca, L. (2016). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS (Institutional Research Information System). [Link]
-
Yang, J., Huang, H., & Zhao, J. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers. [Link]
-
Perrin, C., & Giraud, N. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia. [Link]
-
Sakai, R., & Kamiya, H. (2024). Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification. Polymers, 16(8), 1081. [Link]
-
Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 48(16), 4410-4430. [Link]
-
LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. [Link]
-
ResearchGate. (2016). How to purify esterefication product? [Link]
- Google Patents. (1981). Process for purifying esters.
-
Science.gov. (n.d.). n-hydroxysuccinimide nhs ester: Topics. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. [Link]
-
CEM Corporation. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. [Link]
-
Groszewicz, P. B., et al. (2019). N-Hydroxysuccinimide-activated esters as a functionalization agent for amino cellulose: synthesis and solid-state NMR characterization. Cellulose, 26, 8837-8853. [Link]
-
Reddy, G. S., et al. (2016). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 14(3), 903-914. [Link]
-
Wolman, Y., Ladkany, D., & Frankel, M. (1967). Synthesis of activated esters of N-protected amino-acids. Journal of the Chemical Society C: Organic, 689-690. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of (A) N-hydroxysuccinimide ester, and (B) N-palmitoyl chitosan. [Link]
-
Wolman, Y., Ladkany, D., & Frankel, M. (1967). Synthesis of activated esters of N-protected amino-acids. Journal of the Chemical Society, Perkin Transactions 1, 689-690. [Link]
-
Procter, L. (2014). Exploiting activated esters in novel chemoselective amide formation reactions. Lancashire Online Knowledge. [Link]
-
Ethirajan, M., et al. (2023). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry, 47(30), 14249-14258. [Link]
-
Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6023. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. iris.uniss.it [iris.uniss.it]
- 4. lumiprobe.com [lumiprobe.com]
- 6. Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization During Coupling of Phenoxyacetic Acid Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of racemization during the coupling of chiral phenoxyacetic acid linkers. As Senior Application Scientists, we have designed this resource to explain not just the protocols, but the chemical principles behind them, ensuring you can maintain the stereochemical integrity of your molecules.
Section 1: Foundational Concepts
This section addresses the fundamental questions surrounding racemization in the context of linker coupling.
Q1: What is racemization and why is it a critical problem when coupling phenoxyacetic acid linkers?
A: Racemization is the process by which a single, chirally pure enantiomer of a compound is converted into an equal mixture of both enantiomers (a racemate). In the context of drug development, phenoxyacetic acid linkers are often chiral, and their specific 3D stereochemistry is essential for proper binding to a biological target. The formation of the undesired stereoisomer (a diastereomer in the final conjugate) can drastically reduce the efficacy of a drug, introduce unpredictable off-target effects, and create significant challenges for purification and regulatory approval.[1] Maintaining chiral integrity is therefore paramount.
Q2: How does racemization occur during a coupling reaction?
A: Racemization during amide bond formation, including the coupling of phenoxyacetic acid linkers, primarily occurs after the carboxylic acid is activated by a coupling reagent.[2][3][4][5] The activation process makes the α-proton (the hydrogen on the carbon bearing the carboxyl group and the chiral center) more acidic. In the presence of a base, this proton can be abstracted. This leads to the formation of a planar enolate or, more commonly, a 5(4H)-oxazolone intermediate.[5][6][7][8][9] This planar intermediate loses its stereochemical information, and subsequent reaction with an amine can occur from either face, resulting in a mixture of stereoisomers.[5][6]
Section 2: The Core Mechanism - Oxazolone Formation
Understanding the mechanism is key to preventing racemization. The primary pathway involves the formation of a 5(4H)-oxazolone.
Q3: Can you illustrate the oxazolone mechanism of racemization?
A: Certainly. The process involves three key steps: activation, cyclization to the oxazolone, and base-catalyzed proton abstraction, which is the racemization-enabling step.
Caption: Racemization primarily proceeds through an oxazolone intermediate.
The key takeaway is that conditions promoting the formation and stabilization of the oxazolone, especially in the presence of a base, will increase the risk of racemization.[1][5][6]
Section 3: Troubleshooting Guide for Unexpected Racemization
If you have detected racemization in your product, this section will help you diagnose the likely cause.
Q4: I've observed significant racemization in my coupled product. How do I troubleshoot the cause?
A: A systematic approach is essential. The following workflow can help you pinpoint the issue. Start at the top and follow the path that matches your experimental conditions.
Caption: A systematic workflow to minimize racemization.
Section 4: Proactive Strategies & Recommended Protocols
To prevent racemization from the start, careful selection of reagents and adherence to optimized protocols are crucial.
Q5: What is the single most effective strategy to prevent racemization when using carbodiimide coupling reagents?
A: The use of N-hydroxy additives is the most critical and effective strategy.[6][10] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) react with the initial, highly reactive O-acylisourea intermediate formed by the carbodiimide.[11][12] This reaction forms an active ester (OBt, OAt, or Oxyma ester) that is more stable and significantly less prone to cyclizing into the racemization-prone oxazolone.[11][12] Using a carbodiimide like DIC or EDC without one of these additives is a primary cause of racemization.[1][6]
Q6: Can you provide a reliable, step-by-step protocol for low-racemization coupling of a phenoxyacetic acid linker?
A: Yes. The following protocol is a robust starting point for coupling a phenoxyacetic acid linker (Linker-COOH) to an amine (R-NH2) using diisopropylcarbodiimide (DIC) and Oxyma Pure, a combination known for high efficiency and low racemization.[1][6][13]
Protocol: Low-Racemization Coupling using DIC/Oxyma
Materials:
-
N-protected phenoxyacetic acid linker (Linker-COOH)
-
Amine component (R-NH2)
-
Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
Anhydrous, polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Weak base (e.g., N-methylmorpholine (NMM) or 2,4,6-collidine), if required
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the phenoxyacetic acid linker (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0°C using an ice bath. This is a critical step to slow down the rate of potential side reactions, including racemization.[1][10]
-
Activation: Add DIC (1.1 eq) to the cooled solution. Stir the mixture at 0°C.
-
Pre-activation (Minimize Time): Allow the mixture to pre-activate for a short period, typically 1-5 minutes.[1] Prolonged pre-activation can increase the risk of side reactions.
-
Amine Addition: Add the amine component (1.0-1.2 eq) to the reaction mixture. If the amine is provided as a salt (e.g., HCl or TFA salt), add 1.0 equivalent of a weak, sterically hindered base like NMM or collidine to neutralize it.[6][14] Avoid strong bases like DIPEA if possible.[1][6]
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm slowly to room temperature and continue stirring for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Workup: Proceed with standard aqueous workup and purification procedures. The by-product of DIC, diisopropylurea (DIU), is more soluble in common organic solvents than the dicyclohexylurea (DCU) from DCC, simplifying purification.[6]
Section 5: Reagent & Condition Selection Guide
The choice of each component in your reaction mixture has a direct impact on the stereochemical outcome.
Q7: How do different coupling reagents, additives, and bases compare in terms of racemization risk?
A: The following table summarizes the key characteristics of common reagents used in amide bond formation.
| Category | Reagent/Condition | Racemization Risk | Key Considerations |
| Coupling Reagents | Carbodiimides (DCC, DIC, EDC) | High (if used alone) | Cost-effective and common. Requires an additive (HOBt, Oxyma) to suppress racemization.[1][4][15] |
| Onium Salts (HBTU, HATU, PyBOP) | Low to Moderate | Highly efficient but can still cause racemization with sensitive substrates.[1][4][16] HATU is generally superior to HBTU.[17] | |
| Phosphonium Salts (DEPBT) | Very Low | Excellent for sensitive or racemization-prone couplings, such as with histidine.[1][6] Often considered a "reagent of choice" for difficult cases. | |
| COMU | Very Low | An Oxyma-based onium salt known for high efficiency and very low racemization, comparable to or better than HATU.[6][18] | |
| Additives | HOBt (1-Hydroxybenzotriazole) | Good Suppression | The classic additive. Effective at reducing racemization but has been reclassified as potentially explosive in its anhydrous form.[11][13] |
| HOAt (1-Hydroxy-7-azabenzotriazole) | Excellent Suppression | More effective than HOBt due to anchimeric assistance from the pyridine nitrogen, leading to faster coupling and lower racemization.[2][6][11] Also has explosive properties. | |
| Oxyma Pure | Excellent Suppression | A non-explosive and highly effective alternative to HOBt and HOAt.[6][13][14] Often provides the best balance of safety, efficiency, and racemization suppression. | |
| Bases | DIPEA / DIEA | High | A strong, non-nucleophilic base that is very effective but known to promote racemization by abstracting the α-proton.[1][2][6] |
| NMM (N-Methylmorpholine) | Low | A weaker base than DIPEA, making it a much safer choice for minimizing racemization.[2][6][14] | |
| 2,4,6-Collidine | Very Low | A sterically hindered and weak base, making it an excellent choice for racemization-sensitive couplings.[2][6][19] | |
| Solvents | DMF, NMP | Moderate | Highly polar aprotic solvents that are excellent for solubility but can sometimes stabilize the charged intermediates that lead to racemization.[1][20] |
| DCM, THF | Low | Solvents with a lower dielectric constant can minimize racemization by disfavoring the formation of charged intermediates.[12][20][21] |
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS. [Link]
-
Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies. [Link]
-
Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Epimerisation in Peptide Synthesis. PMC - NIH. [Link]
-
Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences. [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]
-
Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing. [Link]
-
HATU,HOBT,HBTU Coupling Reagents. Omizzur. [Link]
-
Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. PubMed. [Link]
-
Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. PubMed. [Link]
-
Racemization in peptide synthesis. Slideshare. [Link]
-
Green solvents for solid phase peptide synthesis. Biotage. [Link]
-
N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Science Publishing. [Link]
-
3.2 Active Esters. Thieme. [Link]
-
The greening of peptide synthesis. RSC Publishing - The Royal Society of Chemistry. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
- Coupling method for peptide synthesis at elevated temperatures.
-
Coupling Reagents. Luxembourg Bio Technologies. [Link]
-
Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. Macmillan Group - Princeton University. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bachem.com [bachem.com]
- 7. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptidechemistry.org [peptidechemistry.org]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jpt.com [jpt.com]
- 16. peptide.com [peptide.com]
- 17. omizzur.com [omizzur.com]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iris.unive.it [iris.unive.it]
Technical Support Center: Purification of 2-[4-[3-(Boc-amino)propyl]phenoxy]acetic Acid Derivatives
Ticket ID: PUR-BOC-PHENOXY-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
Welcome to the technical support guide for the purification of 2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid . This molecule presents a classic "Janus" challenge in organic chemistry: it contains an acid-stable carboxylic acid moiety and an acid-labile Boc-protected amine.
Successful purification requires navigating the narrow pH window where the carboxylic acid is protonated (for extraction/retention) without cleaving the Boc group.
Compound "Vital Signs"
| Property | Value / Characteristic | Implication for Purification |
| pKa (Carboxylic Acid) | ~3.12 – 3.17 [1, 2] | Aqueous extraction requires pH < 2.5 to drive into organic phase. |
| Boc Stability | pH > 4 (Stable) pH < 2 (Unstable over time) | Avoid strong mineral acids (HCl, H₂SO₄). Use weak organic acids. |
| Solubility | Soluble in EtOAc, DCM, MeOH. Low water solubility (unless ionized). | Liquid-Liquid Extraction (LLE) is the most efficient primary purification method. |
| UV Activity | Strong (Phenoxy group) | Easy detection by UV (254/280 nm) during chromatography. |
Primary Purification: The "Gentle" Acid-Base Extraction
Methodology: Liquid-Liquid Extraction (LLE) Goal: Remove non-acidic impurities and inorganic salts without column chromatography.
The pKa of the phenoxyacetic acid (~3.[1][2][3]17) allows us to manipulate its solubility. By switching the pH, we can shuttle the product between aqueous and organic phases, leaving impurities behind.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it creates emulsions more easily with basic water.
-
Base Extraction (Forward):
-
Extract the organic layer with saturated NaHCO₃ (pH ~8.5) .
-
Mechanism:[4] The carboxylic acid deprotonates (
) and moves to the aqueous layer. The Boc group remains intact. Impurities (unreacted phenols, alkyl halides) stay in the EtOAc. -
Action: Keep the Aqueous layer. Discard the Organic layer (after TLC check).
-
-
Wash: Wash the aqueous layer once with fresh EtOAc to remove entrained neutral impurities.
-
Acidification (The Critical Step):
-
Cool the aqueous layer to 0°C.
-
Slowly add 10% Citric Acid or 0.5M KHSO₄ while stirring.
-
Target pH: 2.0 – 2.5 .
-
Warning: Do NOT use concentrated HCl.[5] A pH < 1 will initiate Boc deprotection [3].
-
-
Re-Extraction (Back):
-
Extract the cloudy aqueous mixture with EtOAc (3x).
-
The product is now protonated and lipophilic.
-
-
Finishing: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate at <40°C.
Visual Workflow: Acid-Base Extraction
Caption: Selective Acid-Base extraction workflow designed to isolate the carboxylic acid while preserving the acid-sensitive Boc group.
Secondary Purification: Flash Chromatography
Methodology: Normal Phase Silica Gel Issue: Carboxylic acids interact strongly with silanols on silica gel, causing "streaking" (tailing) and poor separation.
The Modifier Solution
Standard solvents (Hexane/EtOAc) are insufficient. You must suppress the ionization of the carboxylic acid on the column.
-
Recommended Solvent System: Hexane : Ethyl Acetate + 0.5% - 1.0% Acetic Acid .
-
Alternative (Polar): DCM : MeOH (95:5) + 0.5% Acetic Acid .
Why Acetic Acid?
Acetic acid ensures the product remains in the protonated (
High-Purity Isolation: Preparative HPLC
Methodology: Reverse Phase (C18) Critical Warning: Standard HPLC methods often use Trifluoroacetic Acid (TFA) . While excellent for peak shape, TFA is strong enough to deprotect the Boc group during fraction evaporation [4].
Buffer Selection Guide
| Buffer System | Risk Level | Recommendation |
| Water/ACN + 0.1% TFA | HIGH | Avoid. If used, fractions must be neutralized with NH₄HCO₃ immediately upon collection. |
| Water/ACN + 0.1% Formic Acid | LOW | Preferred. Formic acid is weaker than TFA.[6] Evaporate at low temp (<35°C). |
| 10mM Ammonium Acetate | ZERO | Safest. pH is near neutral (~6.8). No risk to Boc.[5] Product elutes as salt; requires acidification post-column if free acid is desired. |
HPLC Decision Logic
Caption: Buffer selection strategy to mitigate Boc-deprotection risks during Preparative HPLC.
Troubleshooting & FAQs
Q1: I lost the Boc group during workup. What happened?
-
A: You likely acidified the aqueous layer too aggressively. If the pH drops below 1.0 (using concentrated HCl), Boc cleavage accelerates. Solution: Use Citric Acid or KHSO₄ and a pH meter. Stop at pH 2.5.
Q2: My product is streaking on the TLC plate and column.
-
A: This is typical for carboxylic acids. The acidic silica protons are interacting with your carboxylate. Solution: Add 1% Acetic Acid to your TLC solvent and column eluent. This forces the molecule into its neutral, protonated form.
Q3: Can I crystallize this compound?
-
A: Yes, phenoxyacetic acid derivatives often crystallize well.
Q4: I see a new impurity after rotovapping my HPLC fractions.
-
A: If you used TFA, you have likely generated the deprotected amine (free amine or TFA salt). The "impurity" is your product minus the Boc group (M-100 mass difference). Solution: Switch to Ammonium Acetate buffer or Formic acid.
References
-
DrugFuture. Phenoxyacetic Acid Properties and pKa. Available at: [Link]
-
Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis.[8] Wiley-Interscience.[8] (Standard text on Boc stability: Stable to base, cleaved by strong acid).
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA. Available at: [Link]
Sources
- 1. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. Phenoxyacetic acid price,buy Phenoxyacetic acid - chemicalbook [chemicalbook.com]
- 3. Phenoxyacetic acid CAS#: 122-59-8 [m.chemicalbook.com]
- 4. jk-sci.com [jk-sci.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. guidechem.com [guidechem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Solving aggregation issues in PROTAC synthesis with aromatic linkers
Topic: Solving Aggregation Issues in PROTAC Synthesis with Aromatic Linkers Status: Operational Lead Scientist: Dr. [AI Name], Senior Application Scientist
Introduction: The "Brick Dust" Dilemma
Welcome to the technical support hub. If you are here, you are likely staring at a reaction flask containing a cloudy suspension instead of a clear solution, or an HPLC trace that looks more like a hill than a peak.
PROTACs with aromatic linkers (e.g., phenyl, biphenyl, triazole-fused rings) offer superior metabolic stability and permeability compared to flexible PEG chains. However, they introduce a critical failure mode:
This guide addresses the three phases of failure: Synthesis (Reaction) , Isolation (Purification) , and Design (Prevention) .
Module 1: Synthetic Chemistry Troubleshooting
Issue: Reactants precipitate immediately upon mixing.
Diagnosis: The "Solvophobic Effect." The high lipophilicity (LogP > 5) of the aromatic linker and the warhead drives them to aggregate to minimize solvent exposure, often forming a "gel" or "brick dust" that halts kinetics.
Troubleshooting Protocol: The "Disruptor" Solvent System
Standard DMF or DMSO is often insufficient because they do not disrupt
Step-by-Step Optimization:
-
Switch to Binary Solvents: Do not use pure DMF. Use a 1:1 mixture of DMF and THF . THF acts as a "swelling" agent for aromatic systems, penetrating the aggregate, while DMF solubilizes the polar amide backbone.
-
Chaotropic Additives: Add LiCl (0.4 M) to the reaction mixture. Lithium ions disrupt intermolecular hydrogen bonding networks that stabilize aggregates.
-
The "Slow Feed" Activation:
-
Why: Adding HATU/DIEA to a mixture of amine and acid often causes immediate precipitation of the activated ester before the amine can attack.
-
Fix: Pre-activate the carboxylic acid component with HATU/HOAt (1.1 eq) in minimum DMF for 5 minutes. Then, add the amine component dropwise as a solution in THF.
-
FAQ: Synthesis
Q: I am using Click chemistry (CuAAC) to assemble the linker, but the copper catalyst dies. A: Aromatic linkers with nitrogen heterocycles (pyridines, triazoles) can chelate your Cu(I) catalyst, removing it from the catalytic cycle.
-
Fix: Increase catalyst loading to 20 mol% and use a stabilizing ligand like THPTA or TBTA (1.5 eq relative to Cu). These ligands protect the Cu(I) center from non-productive chelation by the PROTAC backbone.
Module 2: Purification & Isolation
Issue: HPLC peaks are broad, tailing, or splitting (The "Ghost Peak" Phenomenon).
Diagnosis: On-column aggregation. The PROTAC is existing in dynamic equilibrium between monomer and dimer/oligomer states on the C18 stationary phase. Standard TFA/Formic acid mobile phases cannot break these aggregates.
The Solution: Fluorinated Alcohols (HFIP)
Hexafluoroisopropanol (HFIP) is the "nuclear option" for aggregating peptides and PROTACs. It is a strong hydrogen bond donor that solvates the amide backbone and disrupts hydrophobic collapse.
Recommended Mobile Phase Architecture:
| Parameter | Standard (Failing) | Optimized (Aggregation-Resistant) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 5–10 mM NH₄HCO₃ + 1% HFIP |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile (100%) |
| pH | Acidic (~2.5) | Basic (~8.0) |
| Temperature | Ambient | 50°C - 60°C |
Why this works:
-
pH Switch: At pH 8 (Bicarbonate), the sulfonamide (in VHL ligands) or glutarimide (in Thalidomide) may be ionized, increasing solubility.
-
HFIP: Disrupts the secondary structure/stacking.
-
Temperature: Increases the exchange rate between conformers, sharpening the peak.
Module 3: Structural Design (Root Cause Analysis)
Issue: The PROTAC is synthesized but insoluble in biological media.
Diagnosis: You have created a "Molecular Brick." The aromatic linker has locked the molecule into a planar, stackable conformation.
Design Strategy: The "Orthogonal Twist"
To prevent aggregation, you must sterically forbid the linker from lying flat against the E3 ligand.
The Logic:
-
Planar Linkers (Bad): Unsubstituted biphenyls or phenyl-alkynes allow perfect
-overlap. -
Twisted Linkers (Good): Introducing substituents at the ortho position of the aromatic ring forces the ring to twist out of plane (dihedral angle > 40°), disrupting stacking.
Visualizing the Aggregation Mechanism & Solution:
Caption: Mechanism of aggregation driven by planar linkers and the "Ortho-Twist" strategy to disrupt
Module 4: Characterization (NMR)
Issue: 1H NMR signals are broad or missing (The "Invisible Proton").
Diagnosis: The molecule is tumbling slowly due to aggregation, causing rapid T2 relaxation and peak broadening.
Protocol:
-
Solvent Switch: Move from DMSO-
to Methanol- / Chloroform- (1:1) . This mixture breaks H-bonds (MeOH) and solvates lipophilic domains (CDCl3). -
Variable Temperature (VT) NMR: Run the acquisition at 320K or 330K . If peaks sharpen significantly, you have confirmed aggregation.
-
Dilution Study: Run spectra at 10 mM and 1 mM. If chemical shifts change or peaks sharpen at lower concentration, the aggregation is concentration-dependent.
References
-
Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. [Link]
- Relevance: Demonstrates the design of rigid, aromatic linkers (ACBI1)
-
Atilaw, Y., et al. (2021). Solution Conformations Shed Light on PROTAC Cell Permeability. ACS Medicinal Chemistry Letters.[1] [Link]
- Relevance: Defines the "PROTAC Chameleon" concept and how intramolecular interactions affect solubility and permeability.
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]
- Relevance: Comprehensive review on linker chemistry, including the impact of aromaticity and rigidity on physicochemical properties.
-
Klein, V. G., et al. (2020). Understanding and Improving the Solubility of PROTAC Degraders. Journal of Medicinal Chemistry.[2] [Link]
-
Relevance: (Note: Often cited as "Designing Soluble PROTACs" by Goracci et al. or similar groups in J. Med. Chem special issues). Provides data on LogS and aggregation.[3]
-
-
Gilar, M., et al. (2005). Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: Retention prediction. Journal of Chromatography A. [Link]
- Relevance: The foundational text for using HFIP to resolve aggregating, high-molecular-weight biomolecules, now standard for difficult PROTACs.
Sources
Technical Support Center: Stability of Phenoxyacetic Acid Linkers Under Basic Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of phenoxyacetic acid linkers in basic conditions. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your conjugates and the reliability of your experimental outcomes.
Introduction
Phenoxyacetic acid linkers are a cornerstone in various bioconjugation applications, including antibody-drug conjugates (ADCs), due to their favorable properties. However, their stability under basic conditions can be a critical parameter that influences experimental success. Understanding the factors that govern their stability and having robust troubleshooting strategies are paramount. This guide is structured to address the common challenges and questions that arise when working with these linkers.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Question 1: I am observing premature cleavage of my phenoxyacetic acid-linked payload during a reaction step involving a basic buffer. What could be the cause and how can I mitigate this?
Answer:
Premature cleavage of a phenoxyacetic acid linker under basic conditions is typically due to base-catalyzed hydrolysis of the ester bond. The rate of this hydrolysis is influenced by several factors:
-
Strength and Concentration of the Base: Stronger bases (e.g., NaOH, KOH) and higher concentrations will accelerate ester hydrolysis compared to milder bases (e.g., sodium bicarbonate, triethylamine).
-
Temperature: Increased temperature will increase the rate of hydrolysis.
-
Solvent System: The choice of solvent can influence the reactivity of the base.
-
Steric Hindrance: The steric environment around the ester linkage can affect its susceptibility to nucleophilic attack by hydroxide ions.[1]
Solutions:
-
Re-evaluate Your Choice of Base: If your protocol allows, switch to a milder base or use a lower concentration of the current base. For example, if you are using 0.1 M NaOH, consider trying 0.1 M sodium bicarbonate or a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Optimize Reaction Temperature: Perform the reaction at a lower temperature (e.g., 4°C or on ice) to slow down the rate of hydrolysis.
-
Modify the Solvent: If possible, use a less polar aprotic solvent which can reduce the solvation and reactivity of the hydroxide ion.
-
Protecting Groups: In synthetic routes, consider the use of protecting groups for other functionalities that might necessitate the use of harsh basic conditions.[2][3] This allows for the use of milder deprotection strategies that are compatible with the phenoxyacetic acid linker.
Question 2: My analytical results (e.g., HPLC, MS) show unexpected byproducts after a purification step using a basic mobile phase. Could this be related to linker instability?
Answer:
Yes, it is highly probable that the observed byproducts are a result of linker degradation during your purification process. Basic mobile phases, especially those with a pH above 8.5, can cause on-column hydrolysis of the phenoxyacetic acid ester linkage.
Troubleshooting Steps:
-
Analyze a Control Sample: Inject a sample of your conjugate that has not been subjected to the basic mobile phase to confirm that the byproducts are indeed generated during chromatography.
-
Adjust Mobile Phase pH: Lower the pH of your mobile phase. Most phenoxyacetic acid linkers are stable at neutral or slightly acidic pH.[][5] A pH range of 6.0-7.5 is generally considered safe.
-
Reduce Analysis Time: A shorter gradient and faster flow rate can minimize the time the conjugate is exposed to the basic conditions on the column.
-
Alternative Purification Methods: If adjusting the mobile phase is not feasible, consider alternative purification techniques that do not require basic conditions, such as size-exclusion chromatography (SEC) or ion-exchange chromatography under neutral pH conditions.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the stability and handling of phenoxyacetic acid linkers.
Question 3: What is the general mechanism of phenoxyacetic acid linker cleavage under basic conditions?
Answer:
The cleavage of a phenoxyacetic acid linker under basic conditions occurs through a process called base-catalyzed hydrolysis or saponification . The mechanism involves the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester group. This forms a tetrahedral intermediate, which then collapses, leading to the cleavage of the C-O bond and the formation of a carboxylate salt and an alcohol.
Caption: Mechanism of base-catalyzed ester hydrolysis.
Question 4: How does the structure of the phenoxyacetic acid linker itself influence its stability to base?
Answer:
The electronic and steric properties of the substituents on the aromatic ring of the phenoxyacetic acid can influence the stability of the ester linkage.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups on the phenyl ring can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, increasing the rate of hydrolysis.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups can decrease the electrophilicity of the carbonyl carbon, making the ester more stable towards hydrolysis.
-
Steric Hindrance: Bulky groups near the ester linkage can sterically hinder the approach of the hydroxide ion, thereby slowing down the rate of hydrolysis.[1]
| Substituent Effect on Phenyl Ring | Relative Rate of Hydrolysis |
| Strong Electron-Withdrawing Group | Fastest |
| Weak Electron-Withdrawing Group | Faster |
| No Substituent (or H) | Moderate |
| Weak Electron-Donating Group | Slower |
| Strong Electron-Donating Group | Slowest |
| Increased Steric Hindrance | Slower |
Caption: Influence of substituents on the rate of base-catalyzed hydrolysis.
Question 5: Are there any general guidelines for handling and storing bioconjugates containing phenoxyacetic acid linkers to maximize their stability?
Answer:
Yes, proper handling and storage are crucial for maintaining the integrity of your conjugates.
-
pH of Storage Buffer: Store your conjugates in a buffer with a neutral or slightly acidic pH (pH 6.0-7.4). Avoid basic buffers for long-term storage.
-
Temperature: For long-term storage, it is recommended to store samples at -20°C or -80°C. For short-term storage, 4°C is generally acceptable. Avoid repeated freeze-thaw cycles.
-
Aqueous vs. Organic Solvents: While phenoxyacetic acid linkers are generally more stable in aprotic organic solvents in the absence of a strong base, for biological applications, aqueous buffers are standard. Ensure the chosen buffer is free of any basic contaminants.
-
Purity of Reagents: Use high-purity reagents and solvents to avoid introducing any basic impurities that could compromise the stability of your linker.
Experimental Protocol: Forced Degradation Study for Linker Stability
This protocol outlines a forced degradation study to assess the stability of a phenoxyacetic acid linker under basic conditions.[6]
Objective: To determine the rate and extent of linker cleavage under defined basic conditions.
Materials:
-
Bioconjugate containing a phenoxyacetic acid linker (e.g., an ADC)
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl) for neutralization
-
Phosphate Buffered Saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mass Spectrometer (MS) for product identification (optional but recommended)
Procedure:
-
Sample Preparation: Prepare a stock solution of your bioconjugate in PBS at a known concentration (e.g., 1 mg/mL).
-
Incubation:
-
Test Sample: To an aliquot of the bioconjugate solution, add an equal volume of 0.1 M NaOH.
-
Control Sample: To another aliquot, add an equal volume of PBS.
-
-
Time Points: Incubate both samples at a controlled temperature (e.g., 37°C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each reaction.
-
Neutralization: Immediately neutralize the aliquots taken from the test sample by adding an equivalent amount of 0.1 M HCl.
-
Analysis: Analyze all samples (including the control) by HPLC. Monitor the disappearance of the intact conjugate peak and the appearance of new peaks corresponding to the cleaved payload and/or linker-antibody fragment.
-
Data Interpretation: Quantify the percentage of intact conjugate remaining at each time point. This will allow you to determine the half-life of the linker under the tested basic conditions. If using MS, analyze the new peaks to confirm their identity.
Caption: Experimental workflow for a forced degradation study.
This comprehensive guide should serve as a valuable resource in your work with phenoxyacetic acid linkers. By understanding the principles of their stability and employing these troubleshooting strategies, you can ensure the integrity of your molecules and the accuracy of your results.
References
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
Wiley Online Library. (2018). Acid‐Stable Ester Linkers for the Solid‐Phase Synthesis of Immobilized Peptides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Creative Biolabs. (2025). The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
MDPI. (2019). Amino Acid-Protecting Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Cleavable linkers in antibody–drug conjugates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Current ADC Linker Chemistry. Retrieved from [Link]
-
MDPI. (2025). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Protecting Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Retrieved from [Link]
-
USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Retrieved from [Link]
-
PubMed. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). In Vivo Testing of Drug-Linker Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavable and non-cleavable linkers. A Acid cleavable/pH-sensitive.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Retrieved from [Link]
-
Sterling Pharma Solutions. (2025). Stability of ADC linker payloads in sub-cellular fractions. Retrieved from [Link]
Sources
- 1. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Groups [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparison of phenoxyacetic acid linkers vs PEG linkers in PROTACs
Topic: Comparison of Phenoxyacetic Acid (PAA) Linkers vs. PEG Linkers in PROTACs Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists
A Comparative Guide to Physicochemical Properties, Metabolic Stability, and Ternary Complex Dynamics
Executive Summary: The Rigidity-Solubility Tradeoff[1]
In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of pharmacological success. While Polyethylene Glycol (PEG) linkers remain the standard for initial library generation due to their solubility and synthetic accessibility, they often suffer from oxidative metabolic liabilities and high entropic penalties upon binding.
Phenoxyacetic Acid (PAA) linkers—and their structural derivatives—emerge as a sophisticated alternative. By incorporating aromatic rigidity proximal to the E3 or POI ligand, PAA linkers can "pre-organize" the molecule for ternary complex formation, shield polar surface area to improve permeability, and eliminate metabolic "soft spots" associated with long ether chains.
This guide provides a head-to-head technical comparison to assist medicinal chemists in transitioning from hit identification (often PEG-driven) to lead optimization (often requiring rigidification strategies like PAA).
Mechanistic Foundation: Why Linker Chemistry Dictates Potency
The efficacy of a PROTAC is governed by the formation of a productive ternary complex (
-
Entropic Penalty (
): -
The "Goldilocks" Zone:
-
Too flexible (PEG) = "Floppy" complex, poor degradation.
-
Too rigid (PAA) = Steric clash, inability to adopt the necessary degradation conformation.
-
Diagram 1: Entropic Cost & Ternary Complex Formation
This diagram illustrates the thermodynamic difference between a flexible PEG linker and a pre-organized PAA linker during ternary complex assembly.
Caption: Comparative thermodynamics of ternary complex formation. PAA linkers reduce the entropic barrier to binding compared to flexible PEG chains.
Head-to-Head Comparison: PEG vs. Phenoxyacetic Acid
A. Physicochemical Profile[2][4][5][6][7]
| Feature | PEG Linkers | Phenoxyacetic Acid (PAA) Linkers |
| Solubility | High. Hydrophilic ether oxygens interact with water. Ideal for dissolving greasy warheads. | Moderate/Low. Aromatic rings increase lipophilicity (LogP). May require solubilizing groups elsewhere. |
| Permeability | Variable. Long PEGs increase TPSA (Polar Surface Area), potentially hindering cell membrane penetration. | Enhanced. "Chameleon" effect: Aromatic rings can stack to hide polar groups, improving passive diffusion. |
| Conformation | Flexible/Random Coil. High number of rotatable bonds (NRotB). | Rigid/Linear. The phenyl ring acts as a spacer with defined geometry. |
| Synthetic Ease | High. Commercial availability of bifunctional PEG chains is vast. | Moderate. Requires specific |
B. Metabolic Stability (The Critical Differentiator)[8][9]
One of the primary drivers for switching from PEG to PAA is metabolic stability .
-
PEG Liability: The
-carbon to the ether oxygen is a "soft spot" for Cytochrome P450 (CYP) enzymes. Oxidative dealkylation leads to chain cleavage and rapid clearance. -
PAA Stability: The phenoxy group lacks this specific liability. The aromatic ring is generally resistant to rapid oxidative cleavage, extending the in vivo half-life (
).
Diagram 2: Metabolic Degradation Pathways
Visualizing the oxidative liability of PEG compared to the stability of PAA.
Caption: CYP450-mediated oxidative cleavage of PEG linkers versus the metabolic resistance of the phenoxyacetic acid scaffold.
Experimental Protocols for Comparative Assessment
To objectively select the best linker for your PROTAC, you must run specific validation assays. Do not rely on prediction alone.
Protocol 1: Metabolic Stability Assay (Microsomal Stability)
Objective: Determine intrinsic clearance (
-
Preparation: Prepare 10 mM stocks of PEG-PROTAC and PAA-PROTAC in DMSO.
-
Incubation:
-
Dilute compounds to 1 µM in phosphate buffer (pH 7.4).
-
Add liver microsomes (human/mouse) and NADPH regenerating system.
-
Incubate at 37°C.
-
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile (containing internal standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .-
Success Metric: PAA linker should show >2-fold improvement in
over PEG analog.
-
Protocol 2: Ternary Complex Cooperativity (TR-FRET)
Objective: Measure if the rigid PAA linker improves the binding affinity of the ternary complex (
-
Labeling:
-
E3 Ligase (e.g., CRBN or VHL) tagged with Terbium cryptate (Donor).
-
Target Protein (POI) tagged with fluorescent dye (e.g., d2 or XL665) (Acceptor).
-
-
Titration:
-
Keep [E3] and [POI] constant.
-
Titrate PROTAC (PEG vs. PAA variants) from low to high concentration.
-
-
Readout: Measure TR-FRET signal (Ratio 665nm/620nm).
-
Data Interpretation:
-
A "bell-shaped" curve is expected (hook effect).
-
Cooperativity (
): Compare the binary (PROTAC-POI) to the ternary . - .
-
Insight: If PAA
PEG , the rigid linker is actively stabilizing the protein-protein interaction.
-
Decision Framework: When to Use Which?
Use the following logic to guide your synthetic strategy.
Diagram 3: Linker Selection Decision Tree
A logical workflow for choosing between PEG and PAA based on stage of development and assay data.
Caption: Decision matrix for linker selection. Start with PEG for solubility; switch to PAA to solve metabolic or potency issues.
References
-
Bondeson, D. P., et al. (2018).[2] "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology. Link
- Context: Discusses the impact of linker length and composition on selectivity and degrad
-
Farnaby, W., et al. (2019).[2] "BAF Complex Vulnerabilities in Cancer Demonstrated via Structure-Based PROTAC Design." Nature Chemical Biology. Link
-
Pike, A., et al. (2020). "Optimising Proteolysis-Targeting Chimeras (PROTACs) for Oral Drug Delivery: A Drug Metabolism and Pharmacokinetics Perspective." Drug Discovery Today. Link
- Context: Authoritative review on metabolic soft spots in PEG linkers and strategies (like PAA)
-
Testa, A., et al. (2020).[5] "3D-Linker Functionality in PROTACs: A Review." Future Medicinal Chemistry. Link
- Context: Detailed comparison of flexible vs. rigid linker architectures.
Sources
- 1. chempep.com [chempep.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Rigid vs. Flexible Linkers in PROTAC Design: A Technical Comparison Guide
Topic: Rigid vs. Flexible Linkers in Protein Degradation Efficiency Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Author Persona: Senior Application Scientist
Executive Summary
In the early days of Targeted Protein Degradation (TPD), linkers were often viewed as passive "connectors"—inert chains simply bridging the E3 ligase ligand and the Protein of Interest (POI) ligand. That view is obsolete. Extensive structure-activity relationship (SAR) data now confirms that the linker is a thermodynamic determinant of degradation efficiency.
This guide objectively compares Flexible (PEG/Alkyl) and Rigid (Cyclic/Alkyne) linkers. While flexible linkers offer a "low-risk" entry point for validating new targets, rigid linkers are superior for optimizing cooperativity (
Mechanistic Foundation: The "Goldilocks" Zone
The efficiency of a PROTAC is not defined solely by binary binding affinity (
-
The Entropic Penalty: Bringing two proteins together restricts their conformational freedom.
-
Flexible Linkers: Suffer a high entropic penalty (
) because the flexible chain must "freeze" into a specific conformation to support the complex. -
Rigid Linkers: Pre-organize the molecule, reducing the entropic cost of binding.[1][2] If the geometry is correct, this leads to high positive cooperativity (
).
-
Visualization: Linker Impact on Ternary Complex Thermodynamics
Figure 1: Thermodynamic landscape of ternary complex formation. Rigid linkers reduce the entropic barrier, facilitating stable complex formation if the geometry is optimized.
Comparative Analysis: Rigid vs. Flexible
The following table synthesizes data from key studies, including BET (BRD4) and BTK degraders.
| Feature | Flexible Linkers (PEG, Alkyl) | Rigid Linkers (Piperazine, Alkyne, Spiro) |
| Primary Utility | Hit Finding: "Fisherman's Net" approach. Covers large conformational space to find any productive binding mode. | Lead Optimization: "Lock and Key" approach. Maximizes potency and selectivity once a binding mode is known. |
| Cooperativity ( | Generally Low ( | High Potential ( |
| Permeability | Low to Moderate. PEGs increase TPSA (Polar Surface Area) significantly. Long alkyls increase lipophilicity (LogP) too much. | High. Rigid scaffolds (e.g., bicyclic systems) often have lower TPSA and better passive diffusion profiles. |
| Metabolic Stability | Poor. PEG chains are susceptible to oxidative metabolism (CYP450). | Good. Saturated heterocycles and alkynes are generally more stable in microsomes. |
| Selectivity | Low. The "reach" allows the PROTAC to degrade homologous targets (e.g., degrading BRD2/3/4 indiscriminately). | High. Geometric constraints can prevent the PROTAC from fitting into the binding pockets of homologous off-targets. |
| Synthetic Difficulty | Low. Commercial PEG/Alkyl bifunctional linkers are widely available.[3] | High. Requires custom synthesis and multi-step optimization. |
Data-Driven Case Study: The BRD4 Lesson
The evolution of BET degraders provides the clearest experimental evidence for linker rigidity.
-
The Flexible Agent: dBET1
-
The Rigid Agent: MZ1
-
Linker: PEG-based but folds into a specific rigid conformation due to internal interactions, effectively acting as a rigid linker.[4]
-
Performance: High selectivity for BRD4 over BRD2/3.
-
Mechanism: Crystal structure (PDB: 5T35) reveals the linker folds to facilitate specific interactions between VHL and BRD4, creating a "cooperative" ternary complex that BRD2/3 cannot accommodate due to minor sequence differences.
-
Key Takeaway: Rigidity (or folded pre-organization) drives isoform selectivity .
Experimental Workflow: Linker Optimization
Do not randomly swap linkers. Follow this self-validating workflow to transition from flexible hits to rigid leads.
Figure 2: Stepwise workflow for evolving a PROTAC linker from initial hit to optimized lead.
Detailed Protocols
Protocol A: Ternary Complex Cooperativity (TR-FRET)
Objective: Determine if your linker promotes positive cooperativity (
Materials:
-
Biotinylated POI (Protein of Interest).
-
His-tagged E3 Ligase (e.g., CRBN or VHL).
-
Fluorophores: Europium-Streptavidin (Donor) and APC-anti-His antibody (Acceptor).
-
Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT.
Procedure:
-
Preparation: Prepare a matrix of PROTAC concentrations (serial dilution, 10 µM to 0.1 nM).
-
Binary Control: Measure PROTAC binding to POI alone and E3 alone to establish baseline
values. -
Ternary Mix: Mix Biotin-POI (50 nM), His-E3 (50 nM), and PROTAC dilutions in a 384-well plate.
-
Detection: Add Eu-Streptavidin and APC-anti-His antibody. Incubate for 60 mins at RT.
-
Read: Measure TR-FRET signal (Excitation 337 nm, Emission 665/620 nm).
-
Calculation:
-
Plot the "Hook Effect" curve (bell-shaped).
-
Calculate
(Cooperativity Factor) = .[5] -
Interpretation: If Rigid Linker
Flexible Linker , the rigid design is driving productive PPIs.
-
Protocol B: Degradation Efficiency (HiBiT Lytic Assay)
Objective: High-throughput quantification of DC50 and Dmax.
Procedure:
-
Cell Engineering: CRISPR-tag the endogenous POI with the 11-amino acid HiBiT peptide.
-
Treatment: Seed cells (5,000/well) in 96-well plates. Treat with PROTAC (Rigid vs. Flexible variants) for 6–24 hours.
-
Lysis: Add HiBiT Lytic Reagent (containing LgBiT protein and substrate).
-
Luminescence: LgBiT binds HiBiT to reconstitute NanoLuc luciferase. Measure luminescence.
-
Data Analysis: Normalize to DMSO control. A steeper slope and lower DC50 in the Rigid Linker variant indicate superior degradation efficiency.
Conclusion & Recommendations
-
Start Flexible: Use PEG3–PEG5 linkers to quickly validate that your warhead can induce degradation.
-
Rigidify for Drugs: Once degradation is confirmed, systematically replace the PEG chain with rigid motifs (piperazines, bicyclic octanes) to improve permeability and selectivity .
-
Trust the Alpha: Use TR-FRET to guide your linker optimization. If a rigid linker increases cooperativity (
), it will likely translate to better in vivo potency, even if binary affinity remains unchanged.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[6] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Antitumor Therapy.[3][6][7][8][9]
-
Establishment of TR-FRET Assay for Ternary Complex. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science.
-
Shibata, N., et al. (2020). Development of protein degradation inducers of androgen receptor by conjugation of androgen receptor ligand and inhibitor of apoptosis protein ligand. Journal of Medicinal Chemistry. (Cited in Benchchem Comparative Guide).
-
Kawahara, H., et al. (2025). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry.
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. (The MZ1/BRD4 Case Study).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Frustration in the Protein-Protein interface Plays a Central Role in the Cooperativity of PROTAC Ternary Complexes | bioRxiv [biorxiv.org]
- 6. explorationpub.com [explorationpub.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry characterization of Boc-amino phenoxy acid conjugates
Advanced Mass Spectrometry Characterization of Boc-Amino Phenoxy Acid Conjugates: A Comparative Guide
Boc-amino phenoxy acid conjugates are critical hybrid molecules frequently utilized as intermediates in peptidomimetic synthesis, PROTAC linker design, and targeted drug delivery systems. While mass spectrometry (MS) is the gold standard for characterizing these conjugates, the tert-butoxycarbonyl (Boc) protecting group presents a notorious analytical challenge: it is highly susceptible to thermal and acid-catalyzed degradation during ionization.
This guide objectively compares Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) techniques for the characterization of these conjugates, providing field-proven, self-validating protocols designed to prevent—or diagnostically exploit—Boc fragmentation.
Mechanistic Causality: The Lability of the Boc Group
To successfully analyze Boc-protected conjugates, one must understand the thermodynamics of their fragmentation. The Boc group is designed to be acid-labile. During positive-mode MS analysis, protonation typically occurs at the carbamate carbonyl oxygen. Upon the application of thermal energy (in the ESI source) or collision energy (in the MS/MS collision cell), the molecule undergoes a concerted, six-membered cyclic rearrangement[1].
This rearrangement results in the elimination of isobutylene (
Comparative Performance: ESI-MS vs. MALDI-TOF MS
ESI-MS: The Structural Elucidator
ESI is a "soft" ionization technique, but the voltages and temperatures required for desolvation can inadvertently cause In-Source Decay (ISD) of the Boc group[3]. While this complicates parent ion quantification, ESI-MS/MS is unparalleled for structural mapping. By isolating the intact
MALDI-TOF MS: The Intact Mass Validator
MALDI-TOF MS is highly sensitive, but standard matrices like
Quantitative Data Summary
The following table summarizes the expected behaviors and performance metrics of Boc-amino phenoxy acid conjugates across different MS modalities.
| Analytical Parameter | ESI-MS/MS (Positive Mode) | MALDI-TOF MS (Dithranol/CsCl) | MALDI-TOF MS (CHCA Matrix) |
| Primary Analyte Adduct | |||
| Boc Group Stability | Moderate (ISD prone) | Excellent (Preserved) | Poor (Matrix-induced cleavage) |
| Diagnostic Utility | High (-56/-100 Da neutral loss) | Low (Intact mass only) | None (Confounded results) |
| Sensitivity Limit | High (fmol to pmol) | Moderate (pmol) | High (fmol) |
| Recommended Application | Structural elucidation, Linker mapping | Intact molecular weight confirmation | Not recommended |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls that allow the operator to definitively distinguish between actual synthesis failures and mere ionization artifacts.
Protocol 1: ESI-MS/MS with Stepped Collision Energy (Structural Assay)
Objective: Confirm the phenoxy acid backbone while validating the Boc-amine terminus.
-
Sample Preparation : Dissolve the conjugate in ACN/
(50:50, v/v) containing 0.1% formic acid to a final concentration of 1 µg/mL. Causality: Formic acid provides protons for efficient ionization but is weak enough to prevent solution-phase Boc cleavage at room temperature. -
Source Optimization : Set the capillary temperature to
250°C and the declustering potential (DP) to a minimal threshold (e.g., 20-30 V). Causality: Restricting thermal and kinetic energy in the source prevents premature ISD[3]. -
Self-Validating Acquisition : Utilize a Data-Dependent Acquisition (DDA) method with stepped Collision Energy (CE).
-
Low CE Scan (10-15 eV): Captures the intact
precursor. -
High CE Scan (30-45 eV): Forces the diagnostic neutral losses of -56 Da and -100 Da[2]. The presence of these specific daughter ions validates that the detected mass is genuinely a Boc-protected species and not an isobaric impurity.
-
Protocol 2: MALDI-TOF Intact Mass Assay (Matrix-Controlled Validation)
Objective: Obtain the intact mass of the conjugate without Boc degradation.
-
Matrix Preparation : Prepare a saturated solution of Dithranol in Tetrahydrofuran (THF). Separately, prepare a 10 mg/mL solution of Cesium Chloride (CsCl) in LC-MS grade water[3].
-
Sample Mixing : Combine the conjugate sample (10 pmol/µL), Dithranol matrix, and CsCl solution in a 1:1:1 ratio. Causality: Dithranol is non-acidic, preventing proton-catalyzed cleavage. CsCl acts as a cationization agent, driving the formation of robust
adducts[4]. -
Self-Validating Spotting Strategy :
-
Test Well: Spot 1 µL of the Dithranol/CsCl/Sample mixture.
-
Control Well: Spot 1 µL of the sample mixed with standard CHCA matrix (prepared in 50% ACN / 0.1% TFA).
-
-
Acquisition & Interpretation : Fire the nitrogen laser (337 nm) in positive ion reflector mode. If the chemical synthesis was successful, the Control Well will exhibit massive fragmentation (
), while the Test Well will yield a pristine peak. This differential response proves the Boc group is intact in the vial and validates that any observed cleavage is purely a matrix-induced artifact.
Decision Workflow
Decision matrix for MS characterization of Boc-protected conjugates.
References
-
Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed (NIH).[Link]
-
Optimized Sample Preparation for MALDI Mass Spectrometry Analysis of Protected Synthetic Peptides - CORE. [Link]
-
Tandem Mass Spectrometry for the Direct Assay of Lysosomal Enzymes in Dried Blood Spots: Application to Screening Newborns for Mucopolysaccharidosis II - PMC (NIH).[Link]
Sources
- 1. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tandem Mass Spectrometry for the Direct Assay of Lysosomal Enzymes in Dried Blood Spots: Application to Screening Newborns for Mucopolysaccharidosis II (Hunter Syndrome) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Safety Operating Guide
2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid proper disposal procedures
Comprehensive Safety and Disposal Guide for 2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid
As drug development and peptide synthesis grow increasingly complex, the use of specialized bifunctional linkers like 2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid has become standard practice [1]. Featuring both a Boc-protected amine and a free carboxylic acid, this compound exhibits specific reactivity profiles that demand stringent handling and disposal protocols.
This guide provides researchers and safety officers with self-validating, step-by-step methodologies to manage this compound safely, ensuring absolute compliance with environmental regulations and laboratory safety standards.
Physicochemical Properties & Hazard Profile
Before handling any chemical, establishing a baseline understanding of its physical properties and hazard profile is critical. The phenoxyacetic acid moiety imparts mild acidity and potential environmental toxicity, while the fine powder form presents an inhalation risk.
| Property | Value / Description |
| Chemical Name | 2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid |
| CAS Number | 2126163-37-7 |
| Molecular Formula | C16H23NO5 |
| Molecular Weight | 309.36 g/mol |
| Physical State | Solid (White to off-white powder) |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) |
| Storage Requirements | 2-8°C, tightly closed, dry and well-ventilated [3] |
Standard Operating Procedure (SOP): Safe Handling & Spill Management
Causality in Handling: Because this compound is a fine solid, it can easily become airborne and cause respiratory tract irritation. Therefore, handling must always occur within a certified chemical fume hood. Sweeping a dry spill is strictly prohibited, as it generates hazardous dust clouds.
Step-by-Step Spill Cleanup Methodology:
-
Evacuate and Assess: Immediately clear the immediate area of non-essential personnel. Assess whether the spill is dry powder or dissolved in an organic solvent.
-
Don Appropriate PPE: Equip disposable nitrile gloves (double-gloving is recommended to prevent permeation), ANSI Z87.1 compliant chemical splash goggles, and a fully buttoned lab coat [4].
-
Containment: If the spill involves a solvent solution, surround the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent it from spreading toward drains.
-
Collection (The Damp Towel Method): For dry powder, carefully cover the spill with damp paper towels. Causality: The moisture suppresses dust aerosolization, trapping the particles. Carefully scoop the damp towels and powder into a wide-mouth High-Density Polyethylene (HDPE) container.
-
Surface Decontamination: Wash the affected surface with a mild basic detergent and water solution. Validation: To validate that the surface is fully decontaminated, perform a final wipe with a solvent-wetted swab (e.g., methanol). The complete absence of white residue or foam confirms the area is safe for subsequent operations.
-
Waste Segregation: Place all cleanup materials into the designated hazardous waste bin.
Caption: Workflow for the safe containment and cleanup of Boc-amino acid derivative spills.
Comprehensive Disposal Plan
Proper disposal is a fundamental pillar of scientific integrity and environmental stewardship. 2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid must never be disposed of via the sanitary sewer or allowed to release into the environment without proper governmental permits [5]. Chemical waste generators must classify this discarded chemical as hazardous waste per US EPA guidelines (40 CFR 261.3) [2].
Step-by-Step Waste Segregation and Disposal Methodology:
-
Phase 1: Solid Waste Management
-
Collect all unreacted powder, contaminated PPE, weigh boats, and cleanup materials.
-
Place into a clearly labeled, leak-proof HDPE container. Causality: HDPE provides excellent chemical resistance against organic acids, preventing chemical leaching and container degradation over time.
-
Label the container strictly as: "Hazardous Waste: Toxic Solid - 2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid".
-
-
Phase 2: Liquid Waste Management (Solvent Solutions)
-
If the compound is dissolved in organic solvents (e.g., DMF, DMSO, or DCM during peptide coupling), collect the liquid in a compatible, chemically resistant solvent waste jug.
-
Ensure the waste jug is segregated from incompatible chemicals (e.g., strong oxidizing agents) to prevent exothermic reactions.
-
Label as: "Hazardous Waste: Organic Solvents containing Boc-protected Amino Acid Derivatives".
-
-
Phase 3: Empty Container Decontamination (Self-Validating Protocol)
-
Empty reagent bottles must be triple-rinsed with a compatible solvent (e.g., acetone or ethanol) to dissolve any residual compound.
-
Collect the rinsate and add it to the Liquid Waste jug. Validation: The triple-rinse protocol is a self-validating system. The first rinse removes the bulk residue, the second dilutes the remainder by orders of magnitude, and the third ensures the container reaches a mathematically negligible concentration of the API, satisfying RCRA "empty container" definitions.
-
Once triple-rinsed, dispose of the empty container as solid hazardous waste.
-
-
Phase 4: Final Disposal Coordination
-
Store sealed waste containers in a designated, well-ventilated secondary containment area away from heat sources.
-
Contact a licensed professional hazardous waste disposal service. The standard destruction method for this class of compounds is high-temperature incineration, which safely breaks down the organic framework into carbon dioxide, water, and nitrogen oxides (NOx).
-
Caption: Waste segregation and disposal logic for 2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid.
Emergency Response Protocols
A robust safety system anticipates failure. In the event of accidental exposure, execute the following protocols immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. Causality: The acidic nature of the phenoxyacetic acid moiety can cause severe, rapid corneal irritation.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for 15 minutes.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, perform artificial respiration and call emergency services.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water (only if the person is conscious) and seek immediate medical consultation.
References
- 2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid CAS ... - ChemicalBook, ChemicalBook,
- (S)-3-(Boc-amino)pyrrolidine - AK Scientific, Inc., AK Scientific, Inc.,
- 4-(Boc-amino)
- Proper Disposal of Boc-(S)
- Material Safety Data Sheet - ACCELA CHEMBIO INC, Accela ChemBio Inc,
Personal protective equipment for handling 2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid .[1]
As a specialized linker intermediate—likely used in the synthesis of PROTACs or peptidomimetics—this compound presents specific hazards derived from its phenoxyacetic acid core and Boc-protected amine functionality. While specific toxicological data for this exact structure may be limited, its functional groups dictate a strict "Universal Precaution" approach, treating it as a bioactive organic acid and potential irritant.
Part 1: Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the "Why" behind the hazards. This compound is not just a white powder; it is a chemical tool with reactive moieties.
| Functional Group | Hazard Characteristic | Operational Implication |
| Carboxylic Acid (-COOH) | Irritant / Corrosive | Dust inhalation can cause immediate respiratory distress. Aqueous solutions will be acidic (pH ~3-4). |
| Boc-Amine | Acid-Labile | Process Safety: Contact with strong mineral acids (HCl, TFA) releases isobutylene gas and CO₂. While not explosive, rapid gas evolution can pressurize sealed waste containers. |
| Phenoxy Ether | Lipophilicity | Increases skin permeability. If dissolved in DMSO or DCM, the compound can cross the dermal barrier rapidly. |
| Physical State | Fine Dust | High surface area increases static charge; powder tends to "fly" during weighing. |
Part 2: Personal Protective Equipment (PPE) Strategy
Standard lab coats are insufficient.[2] The following PPE protocol is designed to create a self-validating barrier system.
Hand Protection (The "Double-Glove" Protocol)
Recommendation: Double-gloving with Nitrile (Inner) and Nitrile or Neoprene (Outer).
-
Why Nitrile? Latex is permeable to many organic solvents used to dissolve this linker (e.g., DMF, DMSO). Nitrile offers superior chemical resistance to the organic acids.
-
Thickness: Minimum 0.11 mm (4 mil) for the outer glove.
-
Technique: Inspect gloves for pinholes before use. Change the outer pair immediately if splashed.
Respiratory Protection
Recommendation: Fume Hood (Primary) .
-
Standard: Handle exclusively inside a certified chemical fume hood operating at a face velocity of 80–100 fpm .
-
Contingency: If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator (e.g., 3M 8293). Surgical masks provide zero protection against chemical dust.
Eye & Face Protection
Recommendation: Chemical Splash Goggles (ANSI Z87.1+).
-
Why not Safety Glasses? Fine powders can drift around the sides of safety glasses. Goggles provide a sealed environment.
-
Contact Lenses: Strictly prohibited. Acidic dust trapped behind a lens can cause irreversible corneal damage before the lens can be removed.
Body Protection
Recommendation: Tyvek® Sleeve Covers + Cotton Lab Coat.
-
The Gap: The wrist area between the glove and lab coat cuff is the most common site of exposure. Tyvek sleeves bridge this gap and protect the forearms from dust accumulation.
Part 3: Operational Handling Protocol
Workflow Visualization: PPE Selection Logic
The following diagram illustrates the decision logic for PPE based on the state of the matter (Solid vs. Solution).
Figure 1: Decision matrix for PPE selection based on physical state and solvent carrier risks.
Step-by-Step Handling Procedure
Step 1: Preparation & Weighing
-
Static Control: Use an anti-static gun or ionizing bar inside the balance chamber. This compound contains a greasy alkyl linker and a polar acid head, making it prone to static "jumping."
-
Weighing Paper vs. Boat: Use a glass weighing boat or a conductive plastic boat. Avoid standard weighing paper, as the compound may adhere to the creases, leading to yield loss and dust generation.
-
Transfer: Do not pour. Use a stainless steel spatula.
Step 2: Solubilization (The "Carrier" Risk)
-
Solvents: This compound is typically dissolved in DMSO , DMF , or DCM for coupling reactions.
-
Critical Safety Note: Once dissolved in DMSO, the compound's ability to penetrate skin increases by orders of magnitude. The "Universal Precaution" level must escalate.
-
Protocol: Add solvent slowly down the side of the vessel to prevent "puffing" of the dry powder.
Step 3: Reaction & Cleanup [3]
-
Acid Sensitivity: Do not use acidic cleaning agents (like dilute HCl) for the initial wash of glassware. This will remove the Boc group, potentially altering the waste profile.
-
Neutralization: Wipe surfaces with a saturated Sodium Bicarbonate (NaHCO₃) solution. This converts the free carboxylic acid to its water-soluble sodium salt, making it easier to clean and neutralizing the acidity.
Part 4: Disposal & Spill Management
Spill Response Workflow In the event of a spill, speed and containment are critical. Do not use water initially, as it may spread the organic acid.
Figure 2: Logical workflow for containing and cleaning spills of 2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid.
Waste Categorization:
-
Primary Stream: Solid Hazardous Waste (if powder).
-
Secondary Stream: Organic Solvents (if dissolved).
-
Labeling: Must be labeled "Organic Acid, Toxic/Irritant." explicitly mention "Boc-protected amine" to alert waste handlers of potential gas evolution if mixed with strong acids.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenoxyacetic Acid (Source of Hazard Data). PubChem.[4] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. OSHA.gov. Available at: [Link]
-
University of Washington EH&S. Standard Operating Procedure: Handling Organic Acids. Available at: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
